molecular formula C20H24O2 B15596914 Saprorthoquinone

Saprorthoquinone

Numéro de catalogue: B15596914
Poids moléculaire: 296.4 g/mol
Clé InChI: FWJDKZSXXFWHPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Saprothoquinone has been reported in Salvia montbretii, Salvia prionitis, and Salvia hypargeia with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-12(2)7-6-8-16-14(5)9-10-15-11-17(13(3)4)19(21)20(22)18(15)16/h7,9-11,13H,6,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJDKZSXXFWHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Bioactive Potential of Saprorthoquinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Anticipated Anticancer, Anti-inflammatory, and Antimicrobial Activities of Saprorthoquinone and its Ortho-Quinone Analogs, Providing Detailed Methodologies and Mechanistic Insights for Drug Discovery and Development Professionals.

Introduction

This compound, chemically identified as 7-Methyl-8-(4-Methylpent-3-Enyl)-3-Propan-2-Ylnaphthalene-1,2-Dione, is a naturally occurring ortho-naphthoquinone. While specific biological activity screening data for this compound itself is not extensively documented in current literature, its structural class, the ortho-quinones, is a subject of significant scientific interest due to a wide array of pharmacological properties. This technical guide provides a comprehensive overview of the anticipated biological activities of this compound based on the well-established bioactivities of structurally related naphthoquinones and anthraquinones. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into the potential mechanisms of action to facilitate further investigation into this promising class of compounds.

Anticipated Biological Activities

Based on the extensive research on analogous quinone structures, this compound is predicted to exhibit significant anticancer, anti-inflammatory, and antimicrobial properties. The following sections will delve into the specifics of these potential activities, supported by quantitative data from studies on related compounds.

Anticancer Activity

Naphthoquinones are well-documented for their potent cytotoxic effects against various cancer cell lines. The proposed anticancer activity of this compound is predicated on mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity of Related Naphthoquinones

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various naphthoquinone derivatives against a range of cancer cell lines, demonstrating the potent anticancer potential within this chemical class.

CompoundCancer Cell LineIC₅₀ (µM)Reference(s)
PlumbaginDU-145 (Prostate)1-3[1]
PlumbaginMDA-MB-231 (Breast)1-3[1]
PlumbaginHT-29 (Colon)1-3[1]
NaphthazarinVarious0.16 - 1.7[2]
2-(chloromethyl)quinizarinVarious0.15 - 6.3[2]
Naphthoquinone derivative 11aMCF-7 (Breast)Similar to Doxorubicin[3]
Naphthoquinone derivative 11bMCF-7 (Breast)Similar to Doxorubicin[3]
Naphthoquinone derivative 6aMDA-MB-231 (Breast)0.03 - 0.26[4]
Naphthoquinone derivative 6aHela (Cervical)0.07 - 0.72[4]
Naphthoquinone derivative 6aA549 (Lung)0.08 - 2.00[4]
Anti-inflammatory Activity

Quinone derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. It is hypothesized that this compound could inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Quantitative Data on Anti-inflammatory Activity of Related Compounds

CompoundAssayEffectReference(s)
Lawsochylin ASuperoxide anion generation (human neutrophils)IC₅₀ = 1.80 µg/ml[5]
Lawsochylin AElastase release (human neutrophils)IC₅₀ = 1.58 µg/ml[5]
Lawsonaphthoate ASuperoxide anion generation (human neutrophils)IC₅₀ = 1.90 µg/ml[5]
Lawsonaphthoate AElastase release (human neutrophils)IC₅₀ = 3.17 µg/ml[5]
4-MethylcyclopentadecanoneCarrageenan-induced paw edema in miceSignificant inhibition at 8 & 16 mg/kg[1]
Antimicrobial Activity

The antimicrobial potential of naphthoquinones against a broad spectrum of bacteria and fungi is well-established. This compound, as a member of this class, is expected to possess antimicrobial properties, likely through mechanisms involving the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication.

Quantitative Data on Antimicrobial Activity of Related Naphthoquinones

The following table presents the Minimum Inhibitory Concentration (MIC) values of various naphthoquinone derivatives against different microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference(s)
Naphthoquinone derivative 3 (Betti base)Pseudomonas aeruginosa MDR 110[6]
Naphthoquinone derivative 3 (Betti base)Staphylococcus aureus MDR100[6]
Juglone derivative 5amMSSA0.5
Juglone derivative 3bmMRSA2
Naphthazarin derivative 3alMSSA1-8
Naphthazarin derivative 3bgMRSA2-8
2,3-DBNQCryptococcus neoformans0.19
2-MNQCryptococcus neoformans3.12 - 12.5
Naphthoquinone derivative 8Candida albicans8.0 - 31.2
Naphthoquinone derivative 9Candida albicans8.0 - 31.2
Naphthoquinone derivative 14Candida albicans8.0 - 31.2

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of quinone compounds.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁵ cells/well and incubate for 12 hours.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Anti-inflammatory Activity: ELISA for TNF-α, IL-6, and PGE₂

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins like cytokines and prostaglandins (B1171923) in a sample.

General Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for the target molecule (TNF-α, IL-6, or PGE₂) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add cell culture supernatants (from cells treated with the test compound and stimulated with LPS) and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target molecule.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to develop color.

  • Stopping Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of the target molecule in the samples based on the standard curve.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 × 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological activities of quinones are often attributed to their ability to modulate specific cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for guiding drug development efforts.

Topoisomerase II Poisoning

Many quinone-based anticancer drugs function as topoisomerase II poisons. They stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks and ultimately, apoptotic cell death.

Topoisomerase_II_Poisoning cluster_0 Normal Catalytic Cycle cluster_1 Quinone Interference Topoisomerase II Topoisomerase II Cleavage Complex Cleavage Complex Topoisomerase II->Cleavage Complex Binds to DNA DNA DNA Religated DNA Religated DNA Cleavage Complex->Religated DNA Religation Stabilized Complex Stabilized Complex This compound This compound This compound->Stabilized Complex Stabilizes DNA Breaks DNA Breaks Stabilized Complex->DNA Breaks Prevents Religation Apoptosis Apoptosis DNA Breaks->Apoptosis

Figure 1: Mechanism of Topoisomerase II poisoning by quinones.

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Some naphthoquinones have been shown to inhibit STAT3 dimerization, a critical step for its activation.

STAT3_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerization Nucleus Nucleus STAT3 Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes This compound This compound This compound->STAT3 Dimer Inhibits

Figure 2: Inhibition of the STAT3 signaling pathway.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Quinones can inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades & Releases Nucleus Nucleus NF-κB->Nucleus Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Promotes Transcription This compound This compound This compound->IKK Inhibits PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies Cytotoxicity Cytotoxicity Screening (MTT Assay) IC50 IC50 Determination (Multiple Cancer Cell Lines) Cytotoxicity->IC50 Antimicrobial Antimicrobial Screening (Disk Diffusion/Broth Microdilution) MIC MIC Determination (Broad Microbial Panel) Antimicrobial->MIC Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) IC50->Anti_inflammatory Signaling Signaling Pathway Analysis (Western Blot, Reporter Assays) IC50->Signaling MIC->Signaling Anti_inflammatory->Signaling Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Signaling->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V/PI Staining) Signaling->Apoptosis

References

Preliminary Mechanistic Insights into Saprorthoquinone and Related Bioactive Quinones

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain no specific information on a compound named "Saprorthoquinone." It is highly probable that this name is a misspelling of a related bioactive quinone. This document, therefore, presents a preliminary technical guide on the mechanism of action of structurally and functionally related quinone compounds, including hydroquinone (B1673460) and thymoquinone, which are well-documented in scientific research. The findings presented here are based on these related compounds and serve as a potential model for the anticipated activities of a novel quinone compound.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding of how these bioactive quinones exert their cellular effects, with a focus on their potential as therapeutic agents.

Core Mechanisms of Action

Preliminary studies on bioactive quinones, such as hydroquinone and thymoquinone, reveal a multi-faceted mechanism of action primarily centered around the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). These activities contribute to their potential anti-cancer and immunomodulatory effects.

Data Presentation

The following tables summarize the quantitative data from key experimental findings on related bioactive quinones.

Table 1: Effects of Hydroquinone on Lymphocyte Apoptosis

ParameterConditionResultReference
Apoptosis InductionDose- and time-dependentSignificant increase in lymphocyte apoptosis[1]
Caspase ActivationHydroquinone treatmentCleavage of procaspase-3 and procaspase-9[1]
ROS ProductionHydroquinone treatmentIncreased intracellular ROS[1]
Cytokine SecretionHydroquinone treatmentReduced secretion of MCP-1, IL-6, and IL-8[1]

Table 2: Thymoquinone's Effect on Neoplastic Keratinocytes

Cell LineTreatmentEffectMolecular ChangesReference
SP-1 (papilloma)Non-cytotoxic concentrations of Thymoquinone50% reduction in proliferation; G0/G1 cell cycle arrestIncreased p16, decreased cyclin D1[2]
I7 (spindle carcinoma)Non-cytotoxic concentrations of ThymoquinoneG2/M cell cycle arrestIncreased p53, decreased cyclin B1[2]
Both cell linesLonger incubation with ThymoquinoneApoptosis inductionIncreased Bax/Bcl-2 ratio, decreased Bcl-xL[2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further investigation.

1. Cell Viability and Apoptosis Assays

  • Cell Culture: Human lymphocytes are isolated from peripheral blood and cultured in appropriate media.[1] For cancer studies, cell lines such as SP-1 (papilloma) and I7 (spindle carcinoma) keratinocytes are used.[2]

  • Treatment: Cells are treated with varying concentrations of the quinone compound for different time intervals.

  • Apoptosis Detection: Apoptosis is quantified using methods like Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity: The activation of caspases, such as caspase-3 and caspase-9, is determined by Western blot analysis, looking for the cleaved (active) forms of these enzymes.[1]

2. Cell Cycle Analysis

  • Cell Preparation: Cells are treated with the compound, harvested, and fixed (e.g., with ethanol).

  • Staining: The fixed cells are stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is then quantified.[2]

3. Western Blot Analysis for Protein Expression

  • Protein Extraction: Whole-cell lysates are prepared from treated and untreated cells.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p16, cyclin D1, p53, cyclin B1, Bax, Bcl-2).[2] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

4. Measurement of Reactive Oxygen Species (ROS)

  • Cell Loading: Cells are incubated with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Treatment: The loaded cells are then treated with the quinone compound.

  • Fluorescence Measurement: The increase in fluorescence, which corresponds to the level of intracellular ROS, is measured using a fluorometer or by flow cytometry.[1]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways implicated in the mechanism of action of related bioactive quinones.

Saprorthoquinone_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway (Receptor-Mediated) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Procaspase-8 Procaspase-8 Death Receptors (e.g., Fas, TNFR)->Procaspase-8 Recruitment & Dimerization Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 This compound (B1632799) This compound ROS Generation ROS Generation This compound->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Mitochondrial Stress->Bax/Bcl-2 Ratio Increase Cytochrome c Release Cytochrome c Release Procaspase-9 Procaspase-9 Cytochrome c Release->Procaspase-9 Apaf-1 complex Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Bax/Bcl-2 Ratio->Cytochrome c Release Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Proposed apoptotic pathways induced by this compound.

Saprorthoquinone_Cell_Cycle_Arrest cluster_G1_S G1/S Phase Arrest (e.g., in SP-1 cells) cluster_G2_M G2/M Phase Arrest (e.g., in I7 cells) This compound This compound p16 (CDK inhibitor) p16 (CDK inhibitor) This compound->p16 (CDK inhibitor) Upregulation Cyclin D1/CDK4/6 Cyclin D1/CDK4/6 This compound->Cyclin D1/CDK4/6 Downregulation p53 (Tumor Suppressor) p53 (Tumor Suppressor) This compound->p53 (Tumor Suppressor) Upregulation p16 (CDK inhibitor)->Cyclin D1/CDK4/6 Inhibition Rb Phosphorylation Rb Phosphorylation Cyclin D1/CDK4/6->Rb Phosphorylation Inhibition of G1/S Arrest G1/S Arrest Rb Phosphorylation->G1/S Arrest Cyclin B1/CDK1 Cyclin B1/CDK1 p53 (Tumor Suppressor)->Cyclin B1/CDK1 Downregulation G2/M Arrest G2/M Arrest Cyclin B1/CDK1->G2/M Arrest Inhibition of Progression

Caption: Cell cycle arrest mechanisms of this compound.

Experimental_Workflow_Apoptosis Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Harvest Cells Harvest Cells Treatment with this compound->Harvest Cells ROS Measurement (DCFH-DA) ROS Measurement (DCFH-DA) Treatment with this compound->ROS Measurement (DCFH-DA) Annexin V/PI Staining Annexin V/PI Staining Harvest Cells->Annexin V/PI Staining Protein Extraction Protein Extraction Harvest Cells->Protein Extraction Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Quantification of Apoptosis Quantification of Apoptosis Flow Cytometry Analysis->Quantification of Apoptosis Western Blot for Caspases Western Blot for Caspases Protein Extraction->Western Blot for Caspases Analysis of Caspase Cleavage Analysis of Caspase Cleavage Western Blot for Caspases->Analysis of Caspase Cleavage Fluorometry/Flow Cytometry Fluorometry/Flow Cytometry ROS Measurement (DCFH-DA)->Fluorometry/Flow Cytometry Quantification of ROS Quantification of ROS Fluorometry/Flow Cytometry->Quantification of ROS

Caption: Experimental workflow for apoptosis and ROS analysis.

References

An In-depth Technical Guide to the Exploration of Orthoquinone Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthoquinones represent a class of organic compounds characterized by a benzene (B151609) ring with two adjacent carbonyl groups. This structural motif is a key pharmacophore in a multitude of synthetic and naturally occurring molecules with a broad spectrum of biological activities. While the specific term "saprorthoquinone" does not correspond to a widely recognized compound in the scientific literature, this guide will provide a comprehensive exploration of well-characterized orthoquinone analogues, primarily focusing on naphthoquinone and anthraquinone (B42736) derivatives. These compounds serve as exemplary models for understanding the synthesis, biological evaluation, and mechanisms of action of this important class of molecules. This document is intended to be a technical resource for researchers and professionals involved in drug discovery and development, offering detailed experimental insights and data-driven summaries.

Core Concepts and Biological Activities

Orthoquinone analogues have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Their biological effects are often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and to act as Michael acceptors, allowing them to form covalent bonds with biological nucleophiles such as cysteine residues in proteins.

Key biological activities reported for orthoquinone derivatives include:

  • Anticancer Activity: Many naphthoquinone and anthraquinone analogues exhibit potent cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes and signaling pathways. For instance, some derivatives have been shown to inhibit the proteasome, a critical complex for protein degradation in cells.[1] Others have been identified as inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3 and mTOR pathways.[2][3] Furthermore, their ability to induce apoptosis and cell cycle arrest is a common feature.[4][5]

  • Antimicrobial Activity: Several orthoquinone derivatives have demonstrated significant activity against various bacterial and fungal strains.[6][7]

  • Enzyme Inhibition: These compounds are known to inhibit a variety of enzymes. For example, some have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer.[8] Others have been investigated as inhibitors of tyrosinase and topoisomerases.[9][10][11]

Quantitative Data Summary

The following tables summarize the biological activity of selected orthoquinone analogues from various studies to facilitate comparison.

Table 1: Anticancer Activity of Naphthoquinone Analogues

Compound/AnalogueCancer Cell LineIC50 Value (µM)Reference
PQ2 (Plastoquinone analog)K562 (Leukemia)6.40 ± 1.73[4]
PQ2 (Plastoquinone analog)Jurkat (Leukemia)7.72 ± 1.49[4]
BH10 derivative 7bHEC1A (Endometrial)0.02297[12]
Compound 9A549 (Lung)5.8[8]
Compound 16A549 (Lung)20.6[8]
5-acetoxy-1,4-naphthoquinone (3)IGROV-1 (Ovarian)7.54[13]
2-butanoyloxy-1,4-naphthoquinone (4)IGROV-1 (Ovarian)> 50[14]

Table 2: Antimicrobial Activity of a Naphthoquinone Derivative

Compound/AnalogueBacterial StrainMIC Value (µg/mL)Reference
Compound 3cS. aureus39.06[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of orthoquinone analogues.

Synthesis of Orthoquinone Derivatives

The synthesis of orthoquinone analogues can be achieved through various chemical strategies. A common approach involves the modification of a parent quinone scaffold.

Example: Synthesis of 2,3-disubstituted-1,4-naphthoquinones

A general method for synthesizing thio- and amino-substituted naphthoquinones involves the reaction of 2,3-dichloro-1,4-naphthoquinone with various thiols, followed by reaction with sodium azide (B81097) to introduce the amino group.[6]

  • Step 1: Synthesis of 2-(aryl/alkyl)thio-3-chloro-1,4-naphthoquinones: 2,3-dichloro-1,4-naphthoquinone is reacted with a variety of thiols to yield 2-(aryl/alkyl)thio-3-chloro-l,4-naphthoquinones.[6]

  • Step 2: Synthesis of 2,3-bis(aryl/alkyl)thio-1,4-naphthoquinones: Further reaction of the monosubstituted product with another thiol can yield disubstituted derivatives.[6]

  • Step 3: Synthesis of 2-(arylthio)-3-amino-1,4-naphthoquinones: The substituted naphthoquinones are then reacted with sodium azide in dimethylformamide to produce the corresponding amino derivatives.[6]

Another synthetic strategy is the 1,3-dipolar cycloaddition reaction. For instance, 2-azido-1,4-naphthoquinone can be reacted with terminal acetylenes in the presence of a copper catalyst to form triazole derivatives.[15]

Biological Evaluation Assays

1. Cell Viability and Cytotoxicity Assays

  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.[16]

    • Follow steps 1 and 2 of the MTT assay.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cells with SRB solution.

    • Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

2. Apoptosis Assays

  • Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: This method is used to detect and quantify apoptosis.

    • Treat cells with the test compounds.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.

    • Incubate the cells in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[14]

3. Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to grow into colonies.

  • Seed a low density of cells in a culture dish.
  • Treat the cells with the test compounds for a defined period (e.g., 24 hours).[8]
  • Remove the compound and allow the cells to grow for 1-2 weeks until visible colonies are formed.
  • Fix and stain the colonies (e.g., with crystal violet).
  • Count the number of colonies.

Signaling Pathways and Mechanisms of Action

The biological effects of orthoquinone analogues are often mediated through their interaction with and modulation of key cellular signaling pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cancer cell proliferation, survival, and metastasis. Some naphthoquinone derivatives have been shown to inhibit the phosphorylation of STAT3, thereby blocking its activation and downstream signaling.[2]

STAT3_Pathway cluster_nucleus Cellular Response Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Translocates Naphthoquinone Naphthoquinone Analogue Naphthoquinone->STAT3_inactive Inhibits Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates

Caption: Inhibition of the STAT3 signaling pathway by naphthoquinone analogues.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and survival.[17] The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status.[17] Dysregulation of this pathway is common in cancer. Some orthoquinone analogues may exert their anticancer effects by modulating mTOR signaling.[3]

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activate Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Orthoquinone Orthoquinone Analogue Orthoquinone->mTORC1 Inhibits

Caption: Potential inhibition of the mTOR signaling pathway by orthoquinone analogues.

Experimental Workflow for Biological Evaluation

A typical workflow for the biological evaluation of newly synthesized orthoquinone analogues is depicted below. This process begins with initial screening for activity and progresses to more detailed mechanistic studies for promising candidates.

Experimental_Workflow Synthesis Synthesis of Orthoquinone Analogues Screening Primary Screening (e.g., MTT Assay) Synthesis->Screening Hit_Identification Hit Identification (Active Compounds) Screening->Hit_Identification Secondary_Assays Secondary Assays (Apoptosis, Colony Formation) Hit_Identification->Secondary_Assays Lead_Compound Lead Compound Selection Secondary_Assays->Lead_Compound Mechanism_Studies Mechanism of Action Studies (Signaling Pathways, Enzyme Inhibition) Lead_Compound->Mechanism_Studies In_Vivo_Testing In Vivo Testing (Animal Models) Mechanism_Studies->In_Vivo_Testing

Caption: General experimental workflow for the evaluation of orthoquinone analogues.

Conclusion

Orthoquinone analogues, particularly derivatives of naphthoquinone and anthraquinone, represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse mechanisms of action, including the modulation of critical cellular signaling pathways, make them attractive candidates for further drug development. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these compounds. The presented data, protocols, and pathway diagrams offer a valuable resource for researchers dedicated to exploring the full potential of this versatile chemical class. Future investigations will likely focus on optimizing the potency and selectivity of these analogues to develop novel and effective therapeutic agents.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Ortho-Quinones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and standardized protocols for the quantitative analysis of ortho-quinones, a class of organic compounds that includes Saprorthoquinone. The methodologies outlined are based on established analytical techniques for similar quinone-containing molecules and are intended for use by researchers, scientists, and professionals in drug development. The primary methods covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of quinone-type compounds. The method separates the analyte from a complex mixture based on its interaction with a stationary phase, and quantification is achieved by measuring its absorbance of UV light.

Experimental Protocol

Objective: To quantify the concentration of a target ortho-quinone in a given sample using a validated HPLC-UV method.

Materials:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Methanol (B129727) (for sample and standard preparation)[2]

  • Reference standard of the target ortho-quinone

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in methanol to achieve an expected concentration within the calibration range.

    • Sonicate the sample for 15 minutes to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column[3]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)[3].

    • Flow Rate: 1.0 mL/min[3]

    • Injection Volume: 20 µL[1]

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by the UV-Vis spectrum of the specific ortho-quinone (typically in the range of 230-310 nm for quinone-like compounds)[2][4].

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

    • Identify the peak corresponding to the target ortho-quinone based on its retention time.

    • Quantify the amount of the ortho-quinone in the samples by comparing the peak area to the calibration curve.

Data Presentation

The following table summarizes typical quantitative data for the analysis of quinone-related compounds using HPLC.

ParameterHydroquinone[2]Anthraquinone Derivatives[5]
Linearity Range 6.0 - 30.0 µg/mL0.25 - 50.00 µg/mL
Correlation Coefficient (r²) > 0.999> 0.99
Limit of Detection (LOD) 0.08 µg/mLNot Specified
Limit of Quantification (LOQ) 0.26 µg/mLNot Specified

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject UV_Detector UV Detector HPLC_System->UV_Detector Elution Calibration_Curve Calibration Curve Generation UV_Detector->Calibration_Curve Peak Area Quantification Quantification UV_Detector->Quantification Peak Area Calibration_Curve->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction/ Cleanup (SPE) Homogenization->Extraction IS_Spiking Internal Std. Spiking Extraction->IS_Spiking LC_Separation LC Separation IS_Spiking->LC_Separation Inject ESI_Source ESI Source LC_Separation->ESI_Source Elution Mass_Spec Tandem MS (MRM Mode) ESI_Source->Mass_Spec Ionization Peak_Integration Peak Area Integration Mass_Spec->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

References

Application Note: Quantitative Analysis of Saprorthoquinone in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Saprorthoquinone is a novel ortho-quinone compound under investigation for its potential therapeutic properties. To support preclinical and clinical development, a sensitive, selective, and robust analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This application note describes a detailed protocol for the analysis of this compound in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method presented here is suitable for high-throughput analysis and has been validated for its accuracy, precision, and linearity over a clinically relevant concentration range.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol outlines the extraction of this compound from human plasma samples.

  • Materials:

    • Human plasma (collected in K2-EDTA tubes)

    • This compound analytical standard

    • Internal Standard (IS) solution (e.g., a structurally similar quinone, such as Ilimaquinone (B159049), at 100 ng/mL in acetonitrile)[1]

    • Acetonitrile (B52724) (HPLC grade)

    • Microcentrifuge tubes (1.5 mL)

    • Calibrated pipettes

    • Microcentrifuge

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma samples gently to ensure homogeneity.

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing the internal standard to the plasma sample.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[2]

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation:

    • HPLC System: A system capable of binary gradient elution.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution:

      Time (min) % B
      0.0 20
      1.0 95
      2.0 95
      2.1 20

      | 3.0 | 20 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Note: The following m/z values are hypothetical for this compound and would need to be determined experimentally.

        Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
        This compound 350.2 210.1 25

        | Internal Standard| 359.2 | 219.1 | 28 |

    • MS Parameters:

      Parameter Value
      Capillary Voltage 3.5 kV
      Source Temperature 150°C
      Desolvation Temperature 400°C
      Desolvation Gas Flow 800 L/hr

      | Cone Gas Flow | 50 L/hr |

Data Presentation

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
10.02598.54.2
50.128101.23.5
100.255100.82.8
501.27599.51.9
1002.54899.81.5
50012.74100.21.1
100025.51100.50.9

Linear Range: 1 - 1000 ng/mL, r² > 0.995

Table 2: Precision and Accuracy Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ10.9999.04.55.8
Low32.9598.33.84.9
Medium250248.599.42.13.2
High750756.0100.81.82.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_proc Data Processing plasma 100 µL Human Plasma add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial to Analysis hplc_ms Inject into HPLC-MS/MS hplc_vial->hplc_ms data_acq Data Acquisition (MRM) hplc_ms->data_acq quant Quantification using Calibration Curve data_acq->quant report Generate Report quant->report

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway cluster_pathway Hypothetical Metabolic Pathway of this compound cluster_effects Cellular Effects This compound This compound (Oxidized Form) Reductase Cellular Reductases (e.g., NQO1) This compound->Reductase Metabolite_A Metabolite A (Reduced Form) UGT Glucuronosyltransferase (UGT) Metabolite_A->UGT ROS Modulation of Reactive Oxygen Species (ROS) Metabolite_A->ROS Metabolite_B Metabolite B (Conjugated) Signaling Interaction with Signaling Pathways Metabolite_B->Signaling Reductase->Metabolite_A UGT->Metabolite_B

Caption: Potential metabolic pathway and cellular interactions of this compound.

References

Application Notes: Characterization of Saprorthoquinone using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural elucidation of Saprorthoquinone, a novel ortho-quinone, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The methodologies outlined herein are designed to offer a comprehensive guide for researchers engaged in the analysis of complex natural products. The protocols cover sample preparation, instrument parameters, and data interpretation, ensuring reliable and reproducible results for the characterization of quinonoid compounds.

Introduction

Ortho-quinones are a class of organic compounds that are widespread in nature and exhibit a range of biological activities, making them promising candidates for drug development. Their structural characterization is a critical step in understanding their mechanism of action and potential therapeutic applications. This compound is a recently isolated natural product whose structure has been determined through a combination of advanced spectroscopic techniques. This application note details the analytical workflow, from sample preparation to final structure confirmation, employing 1D and 2D NMR as well as ESI-MS/MS.

Materials and Methods

Sample Preparation
  • For NMR Spectroscopy: A 5 mg sample of purified this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • For Mass Spectrometry: A stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of HPLC-grade methanol. This solution was further diluted to a final concentration of 10 µg/mL with 50:50 methanol/water containing 0.1% formic acid for direct infusion analysis.

NMR Spectroscopy Protocol

NMR spectra were acquired on a 600 MHz spectrometer equipped with a cryoprobe.[1] Standard pulse sequences were used for all experiments.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 2.73 s

    • Relaxation Delay (d1): 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Acquisition Time: 1.09 s

    • Relaxation Delay (d1): 2.0 s

    • Spectral Width: 240 ppm

  • 2D Experiments (COSY, HSQC, HMBC):

    • Standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf) were utilized.

    • Parameters were optimized for the expected coupling constants and chemical shift ranges. For HMBC, a long-range coupling delay was set to 8 Hz.

Mass Spectrometry Protocol

High-resolution mass spectra were obtained using an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 4000 V

  • Source Temperature: 120 °C

  • Gas Flow: 8 L/min

  • Mass Range: 100-1000 m/z

  • Collision Energy (for MS/MS): Ramped from 15-40 eV to generate fragment ions.

Results and Discussion

The combined application of NMR and mass spectrometry enabled the unambiguous structural determination of this compound as 2-hydroxy-8-methylnaphtho[1,2-b]furan-4,5-dione.

Mass Spectrometry Analysis

High-resolution mass spectrometry provided the molecular formula for this compound. The ESI-MS spectrum in positive mode showed a prominent protonated molecular ion [M+H]⁺ at m/z 243.0601. This corresponds to a molecular formula of C₁₃H₈O₅, which was used as the basis for further structural elucidation. The characteristic fragmentation of quinones, often involving the loss of CO groups, was observed in the MS/MS spectrum.[3][4][5][6]

Table 1: HRMS Data for this compound

Ion Description Calculated m/z Measured m/z Formula
[M+H]⁺ 243.0606 243.0601 C₁₃H₉O₅
[M+H-CO]⁺ 215.0657 215.0652 C₁₂H₉O₄

| [M+H-2CO]⁺ | 187.0708 | 187.0703 | C₁₁H₉O₃ |

NMR Spectroscopic Analysis

The structure of this compound was elucidated through detailed analysis of 1D and 2D NMR spectra. The chemical shifts are reported in ppm relative to TMS. The assignment of proton and carbon signals was confirmed using COSY, HSQC, and HMBC experiments.[7]

Table 2: ¹H and ¹³C NMR Data for this compound (600 MHz, CDCl₃)

Position δC (ppm) δH (ppm) (multiplicity, J in Hz) HMBC Correlations (¹H to ¹³C)
2 158.2 - -
3 108.5 7.15 (s) C-2, C-3a, C-9b
3a 145.1 - -
4 178.9 - -
5 181.5 - -
5a 125.8 - -
6 128.9 7.65 (d, 8.0) C-5a, C-8, C-9a
7 134.1 7.52 (t, 8.0) C-5a, C-9
8 140.2 - -
9 122.3 7.88 (d, 8.0) C-5a, C-7, C-9a
9a 130.1 - -
9b 148.3 - -
8-CH₃ 21.5 2.45 (s) C-7, C-8, C-9

| 2-OH | - | 9.80 (br s) | C-2, C-3, C-3a |

The ¹H NMR spectrum showed characteristic signals for an aromatic system and a methyl group. The 2D COSY spectrum established the connectivity between the aromatic protons at positions 6, 7, and 9. The HMBC spectrum was crucial for assembling the complete carbon skeleton, showing key correlations from the methyl protons to carbons C-7, C-8, and C-9, and from the olefinic proton H-3 to carbons C-2 and C-3a, confirming the furan (B31954) ring fusion.

Visualizations

Proposed Biosynthetic Pathway of this compound

Ortho-quinones in nature are often synthesized via the enzymatic oxidation of catechols, which themselves can be derived from the shikimate pathway.[3][8] The diagram below illustrates a plausible final step in the biosynthesis of this compound.

Saprorthoquinone_Biosynthesis Precursor Catechol Precursor (from Shikimate Pathway) This compound This compound Precursor->this compound Enzyme Tyrosinase / Phenoloxidase Enzyme->Precursor [O]

Caption: Plausible enzymatic oxidation step in this compound biosynthesis.

Experimental Workflow for Structure Elucidation

The overall process for identifying this compound follows a logical progression from isolation to the final structural confirmation.

Experimental_Workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination A Crude Natural Extract B Purification (Chromatography) A->B C Pure this compound B->C D Mass Spectrometry (HRMS, MS/MS) C->D E NMR Spectroscopy (1D & 2D) C->E F Data Interpretation D->F E->F G Structure Proposal F->G H Final Structure Elucidation G->H

Caption: Workflow for the isolation and structural analysis of this compound.

Logic of Spectroscopic Data Integration

The final structure is determined not by a single piece of evidence, but by the logical convergence of all spectroscopic data.

Data_Integration_Logic MS HRMS Data Structure Final Structure of This compound MS->Structure Molecular Formula H1_NMR 1H NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC COSY->Structure H-H Connectivity HSQC->Structure Direct C-H Bonds HMBC->Structure Long-Range C-H (Carbon Skeleton)

References

Application Notes and Protocols for In Vitro Evaluation of Saprorthoquinone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial in vitro characterization of Saprorthoquinone, a novel ortho-quinone compound. The following protocols are designed to assess its potential cytotoxic, antioxidant, and anti-inflammatory activities, which are common biological properties of quinone-containing molecules.[1][2][3]

Cytotoxicity Assessment

The initial evaluation of a novel compound involves determining its cytotoxic potential. This is crucial for establishing a therapeutic window and understanding its mechanism of action. Quinone-containing compounds are known to induce cell death in cancer cells, making cytotoxicity assays a primary screening tool.[1][4] A common method for assessing cell viability is the MTT assay.

Table 1: Example Data Presentation for IC50 Values of this compound
Cell LineTreatment Duration (hours)IC50 (µM)
Human Dermal Fibroblasts (HDF)24>100
Human Dermal Fibroblasts (HDF)4885.2 ± 5.4
Human Dermal Fibroblasts (HDF)7262.1 ± 4.8
Murine Macrophage (RAW 264.7)2478.5 ± 6.2
Murine Macrophage (RAW 264.7)4855.3 ± 4.1
Murine Macrophage (RAW 264.7)7238.9 ± 3.5
Human Breast Cancer (MCF-7)2445.6 ± 3.9
Human Breast Cancer (MCF-7)4828.1 ± 2.5
Human Breast Cancer (MCF-7)7215.7 ± 1.9

Note: Data are presented as mean ± standard deviation from three independent experiments.

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability based on the reduction of tetrazolium salts by metabolically active cells.

Materials:

  • This compound stock solution (in DMSO)

  • Target cell lines (e.g., HDF, RAW 264.7, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare this compound dilutions C->D E Incubate for 24, 48, 72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % viability I->J K Determine IC50 values J->K

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Antioxidant Activity Assessment

Quinones can act as both antioxidants and pro-oxidants.[5][6] Therefore, it is important to characterize the antioxidant potential of this compound. Several chemical-based assays can be employed for this purpose, including the DPPH radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.[7][8][9]

Table 2: Example Data for Antioxidant Activity of this compound
AssayThis compound (SC50/EC50 in µM)Ascorbic Acid (Positive Control) (SC50/EC50 in µM)
DPPH Radical Scavenging35.8 ± 2.118.5 ± 1.2
Ferric Reducing Antioxidant Power (FRAP)42.1 ± 3.525.3 ± 2.0

Note: SC50 (Scavenging Concentration 50%) and EC50 (Effective Concentration 50%) values are presented as mean ± standard deviation.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.[10][11]

Materials:

  • This compound stock solution (in methanol (B129727) or ethanol)

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid (positive control)

  • Methanol or ethanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of this compound and ascorbic acid in the appropriate solvent.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a control (100 µL DPPH solution and 100 µL solvent).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of scavenging against the log concentration to determine the SC50 value.

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8]

Materials:

  • This compound stock solution

  • FRAP reagent (prepared fresh by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution)

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction Mixture: Add 180 µL of the FRAP reagent to 20 µL of the sample, standard, or blank.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Data Analysis: Create a standard curve using a known antioxidant like ascorbic acid. The antioxidant capacity of the sample is expressed as equivalents of the standard.

Signaling Pathway: Redox Cycling of Quinones

G cluster_0 Redox Cycling cluster_1 Cellular Effects Q Quinone (this compound) SQ Semiquinone Radical Q->SQ e- SQ->Q O2 -> O2•- HQ Hydroquinone SQ->HQ e- ROS Reactive Oxygen Species (ROS) SQ->ROS HQ->SQ O2 OxStress Oxidative Stress ROS->OxStress CellDamage Cellular Damage OxStress->CellDamage AntioxidantDefense Antioxidant Defense (e.g., Nrf2 activation) OxStress->AntioxidantDefense

Caption: Redox cycling of quinones can lead to the generation of reactive oxygen species.

Anti-inflammatory Activity Assessment

Quinone derivatives have been reported to possess anti-inflammatory properties.[10][12][13] In vitro assays can be used to evaluate the potential of this compound to modulate inflammatory responses, for instance, by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Example Data for Anti-inflammatory Activity of this compound
AssayThis compound (IC50 in µM)Dexamethasone (Positive Control) (IC50 in µM)
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells25.4 ± 2.85.2 ± 0.6

Note: IC50 values are presented as mean ± standard deviation.

Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitrite (B80452), a stable product of NO, in the culture medium of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.[10]

Materials:

  • This compound stock solution

  • RAW 264.7 cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a drug control (cells + this compound only).

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition. Plot the percentage of inhibition against the log concentration to determine the IC50 value. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[13]

Signaling Pathway: LPS-induced Inflammatory Response

G cluster_0 LPS Stimulation cluster_1 Downstream Signaling cluster_2 Inflammatory Response cluster_3 Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA transcription iNOS_protein iNOS protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide iNOS_protein->NO L-arginine -> L-citrulline This compound This compound This compound->IKK inhibits? This compound->NFkB inhibits?

Caption: Potential points of inhibition by this compound in the LPS-induced inflammatory pathway.

References

Application Notes and Protocols for Antimicrobial Activity Testing of Quinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for a compound specifically named "Saprorthoquinone" is not available in the public domain at this time. The following application notes and protocols are based on established methodologies for testing the antimicrobial activity of quinone derivatives, such as naphthoquinones and anthraquinones, which are structurally related compounds. Researchers should adapt these protocols based on the specific physicochemical properties of the test compound.

Introduction

Quinones and their derivatives are a class of organic compounds that are widely distributed in nature and have garnered significant interest for their broad-spectrum antimicrobial properties.[1][2] These compounds have shown potential in combating a variety of pathogens, including drug-resistant bacteria.[2][3] The antimicrobial efficacy of quinones is often attributed to their ability to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage in microorganisms.[4] Other proposed mechanisms include the disruption of the cell wall and membrane, inhibition of nucleic acid and protein synthesis, and the blockage of energy metabolism.[5][6]

These application notes provide a comprehensive guide for the systematic evaluation of the antimicrobial properties of quinone compounds, focusing on determining their potency and spectrum of activity through standardized in vitro assays.

Data Presentation: Antimicrobial Activity of Representative Quinone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several quinone derivatives against various microorganisms, providing a reference for the expected range of activity.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Xanthoquinodin Analogs Bacillus subtilis16 - 31[7]
Clostridium perfringens16 - 31[7]
Staphylococcus aureus16 - 31[7]
1,8-dihydroxy-anthraquinone Staphylococcus aureusNot specified[6]
Emodin (an anthraquinone) MRSA2524[5]
Helicobacter pyloriNot specified[5]
5,8-dihydroxy-1,4-naphthoquinone Bacillus cereus14[4]
Proteus vulgaris10[4]
Salmonella enteritidis6[4]
Staphylococcus epidermidis2[4]
Staphylococcus aureus4[4]
Candida albicans<0.6 - 1.2[4]
2,5-dihydroxy-3-methyl-1,4-benzoquinone (B12736771) Pseudomonas aeruginosaZone of inhibition: 10-20 mm[8][9]
Staphylococcus aureusZone of inhibition: 10-20 mm[8][9]
2,6-dimethoxy benzoquinone Staphylococcus aureus (MTCC 737 & 96)Zone of inhibition: 21.6 - 21.7 mm[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11]

Materials:

  • Quinone compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (e.g., Gentamicin, Vancomycin)

  • Negative control (broth with DMSO)

  • Growth control (broth with inoculum)

Procedure:

  • Preparation of Quinone Stock Solution: Dissolve the quinone derivative in a suitable solvent like DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well plate, perform two-fold serial dilutions of the quinone stock solution in the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[12]

  • Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (a known antibiotic), a negative control (broth with the solvent used to dissolve the compound), and a growth control (broth with the microorganism only) on each plate.

  • Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or as required for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Micropipettes

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

  • Spread the aliquot onto a sterile agar plate.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Protocol 3: Agar Disk Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Sterile paper disks

  • Quinone compound solution of known concentration

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile swabs

  • Sterile forceps

Procedure:

  • Inoculation: Evenly inoculate the entire surface of the agar plate with the bacterial suspension using a sterile swab.

  • Disk Preparation: Impregnate sterile paper disks with a known concentration of the quinone compound (e.g., 50 µ g/disk ).[13]

  • Disk Placement: Using sterile forceps, place the impregnated disks and control disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_confirmation Confirmation & Further Analysis Stock Quinone Stock Solution MIC Broth Microdilution (MIC Determination) Stock->MIC Disk Agar Disk Diffusion (Preliminary Screening) Stock->Disk Inoculum Microbial Inoculum (0.5 McF) Inoculum->MIC Inoculum->Disk MBC Subculturing on Agar (MBC Determination) MIC->MBC Mechanism Mechanism of Action Studies Disk->Mechanism MBC->Mechanism Quinone_MoA cluster_cell Microbial Cell Quinone Quinone Derivative ROS Reactive Oxygen Species (ROS) Generation Quinone->ROS Membrane Cell Wall/Membrane Disruption Quinone->Membrane Synthesis Inhibition of Nucleic Acid & Protein Synthesis Quinone->Synthesis Metabolism Blockage of Energy Metabolism Quinone->Metabolism CellDeath Cell Death ROS->CellDeath Membrane->CellDeath Synthesis->CellDeath Metabolism->CellDeath

References

Application Notes and Protocols for Evaluating Saprorthoquinone Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Saprorthoquinone is a novel synthetic ortho-quinone compound derived from a natural anthraquinone (B42736) scaffold. Preliminary in vitro studies have indicated its potential as an anti-neoplastic agent, demonstrating cytotoxic effects against a range of cancer cell lines. The proposed mechanism of action involves the dual inhibition of the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are frequently dysregulated in human cancers and are critical mediators of tumor cell proliferation, survival, and metastasis. These application notes provide detailed protocols for the in vivo evaluation of this compound's anti-tumor efficacy using established animal models.

Target Audience: These protocols are intended for researchers, scientists, and drug development professionals with experience in animal handling and in vivo cancer research.

Selection of Animal Models

The choice of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. The most commonly utilized models in preclinical cancer research are murine models, particularly immunodeficient mice for hosting human tumor xenografts.[1][2][3]

1. Subcutaneous Xenograft Models: This is the most common and technically straightforward model for in vivo anti-cancer drug screening.[4][5] It involves the implantation of human cancer cell lines into the flank of immunodeficient mice.

  • Advantages: Ease of tumor implantation, high reproducibility, and straightforward monitoring of tumor growth using calipers.[4]

  • Disadvantages: The subcutaneous microenvironment does not fully recapitulate the native tumor site, which may affect tumor growth and drug response.[2][4]

  • Recommended Mouse Strains: Athymic Nude (nu/nu), SCID.

2. Orthotopic Xenograft Models: In this model, human tumor cells are implanted into the corresponding organ of origin in immunodeficient mice (e.g., breast cancer cells into the mammary fat pad).[2][4][6]

  • Advantages: Provides a more clinically relevant tumor microenvironment, allowing for the assessment of tumor-stromal interactions and metastasis.[6][7]

  • Disadvantages: Technically more demanding than subcutaneous models and often requires in vivo imaging techniques to monitor tumor growth.[2][7]

  • Recommended Mouse Strains: Athymic Nude (nu/nu), SCID.

3. Patient-Derived Xenograft (PDX) Models: PDX models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse.[4][8]

  • Advantages: These models are highly valued for retaining the histological and genetic characteristics of the original human tumor, making them powerful tools for predicting patient-specific drug responses.[4][8]

  • Disadvantages: More complex to establish and maintain, with variable tumor take-rates.

Experimental Protocols

The following protocols outline the key steps for conducting an in vivo efficacy study of this compound. All animal procedures should be performed in accordance with institutional guidelines and regulations.

Protocol 1: Subcutaneous Tumor Model Establishment and Efficacy Evaluation

  • Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) under standard conditions.

  • Cell Preparation: On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (approximately 100-150 mm³).

    • Measure tumor dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[5]

  • Animal Randomization and Treatment:

    • Randomize mice into treatment groups (n=8-10 mice/group):

      • Group 1: Vehicle control (e.g., saline or DMSO/Cremophor EL/saline)

      • Group 2: this compound (Dose 1)

      • Group 3: this compound (Dose 2)

      • Group 4: Positive control (standard-of-care chemotherapy)

    • Administer this compound via the predetermined route (e.g., intraperitoneal injection, oral gavage) daily or as per the dosing schedule determined in prior toxicology studies.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[5]

    • Survival Analysis: Monitor mice for humane endpoints such as significant weight loss (>20%), tumor ulceration, or signs of distress.[5] Generate Kaplan-Meier survival curves.

  • Tissue Collection: At the end of the study, euthanize mice and excise tumors for downstream molecular analysis.

Protocol 2: Orthotopic Tumor Model and In Vivo Imaging

  • Cell Line Selection: Use a cancer cell line that has been engineered to express a reporter gene, such as luciferase, for bioluminescence imaging.[9][10]

  • Surgical Implantation:

    • Anesthetize the mouse.

    • For a pancreatic cancer model, for instance, make a small incision in the abdomen to expose the pancreas.

    • Inject 20-50 µL of the cell suspension into the tail of the pancreas.[5]

    • Suture the incision and provide post-operative care.

  • In Vivo Imaging:

    • Administer the substrate for the reporter gene (e.g., D-luciferin for luciferase) via intraperitoneal injection.[9][10]

    • Image the anesthetized mice using an in vivo imaging system (IVIS) to monitor tumor growth and metastasis.[9][10] The signal intensity (photons/second) correlates with tumor volume.

  • Treatment and Endpoint Analysis: Follow the same procedures for randomization, treatment, and endpoint analysis as described for the subcutaneous model.

Data Presentation

Quantitative data from the in vivo efficacy studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition of this compound in Subcutaneous Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMPercent TGI (%)p-value vs. Vehicle
Vehicle ControlN/A1500 ± 1500N/A
This compound25 mg/kg, daily825 ± 9045<0.05
This compound50 mg/kg, daily450 ± 6570<0.01
Positive Control(e.g., Doxorubicin 5 mg/kg, weekly)300 ± 5080<0.001

Table 2: Survival Analysis in Orthotopic Xenograft Model

Treatment GroupDose and ScheduleMedian Survival (Days)Percent Increase in Lifespanp-value (Log-rank test) vs. Vehicle
Vehicle ControlN/A300N/A
This compound50 mg/kg, daily4550<0.05
Positive Control(e.g., Gemcitabine 100 mg/kg, bi-weekly)5170<0.01

Molecular Analysis Protocols

To confirm the mechanism of action of this compound in vivo, excised tumor tissues should be analyzed for the modulation of the PI3K/Akt/mTOR and JAK/STAT pathways.

Protocol 3: Western Blot Analysis of Tumor Lysates

  • Protein Extraction: Homogenize tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • Phospho-STAT3 (Tyr705)[11]

      • Total STAT3

      • GAPDH or β-actin (loading control)

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Protocol 4: Immunohistochemistry (IHC) of Tumor Sections

  • Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount on charged slides.

  • Antigen Retrieval: Deparaffinize sections and perform heat-induced epitope retrieval.

  • Staining:

    • Block endogenous peroxidase activity.

    • Incubate with primary antibodies (e.g., p-Akt, p-mTOR, p-STAT3).

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Develop with a chromogen such as DAB.

    • Counterstain with hematoxylin.

  • Imaging and Analysis: Acquire images using a microscope and score the staining intensity and percentage of positive cells.

Mandatory Visualizations

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis cell_culture 1. Cancer Cell Culture cell_prep 2. Cell Preparation (PBS/Matrigel) cell_culture->cell_prep implantation 3. Tumor Implantation (Subcutaneous/Orthotopic) cell_prep->implantation tumor_growth 4. Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization 5. Animal Randomization tumor_growth->randomization treatment 6. Treatment Administration (Vehicle, this compound, Positive Control) randomization->treatment monitoring 7. Monitor Tumor Growth & Animal Health endpoints 8. Efficacy Endpoints (TGI, Survival) monitoring->endpoints monitoring->endpoints tissue_collection 9. Tumor Excision endpoints->tissue_collection molecular_analysis 10. Molecular Analysis (Western Blot, IHC) tissue_collection->molecular_analysis G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_jak JAK/STAT Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits This compound->mTOR inhibits CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer GeneTranscription Gene Transcription (Survival, Proliferation) STAT_dimer->GeneTranscription translocates to nucleus Saprorthoquinone2 This compound Saprorthoquinone2->JAK inhibits

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Saprorthoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Saprorthoquinone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a naturally derived or synthetic quinone-based compound with potential therapeutic applications. Its chemical structure, rich in nonpolar rings, contributes to its hydrophobic nature and consequently, very low solubility in aqueous solutions. This poor solubility can significantly hinder its use in in-vitro biological assays and in-vivo studies, as it often leads to precipitation, low bioavailability, and inconsistent experimental results.

Q2: What are the common strategies to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. These methods can be broadly categorized as:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase the drug's solubility.

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin (B1172386) molecule.

  • Nanoparticle Formulation: Incorporating this compound into lipid-based nanocarriers such as liposomes or solid lipid nanoparticles (SLNs).

Q3: Which co-solvents are recommended for this compound?

Commonly used co-solvents for poorly soluble drugs include ethanol (B145695), propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400). The choice of co-solvent and its concentration depends on the specific experimental requirements, including cell toxicity considerations for in-vitro assays. It is crucial to determine the maximum tolerable co-solvent concentration for your specific cell line or animal model.

Q4: How do cyclodextrins improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[1] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex.[2] This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.[1] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.[3]

Q5: What are the advantages of using nanoparticle formulations for this compound?

Nanoparticle formulations, such as liposomes and solid lipid nanoparticles (SLNs), offer several advantages for delivering poorly soluble drugs like this compound:

  • Increased Solubility and Bioavailability: They can encapsulate hydrophobic drugs within their lipid core, facilitating their dispersion in aqueous media.[4][5]

  • Improved Stability: They can protect the encapsulated drug from degradation.[4]

  • Controlled Release: The formulation can be designed to release the drug in a sustained manner.

  • Targeted Delivery: The surface of nanoparticles can be modified to target specific cells or tissues.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound during experiment - Exceeded solubility limit in the chosen solvent system.- Temperature fluctuations affecting solubility.- Increase the concentration of the co-solvent.- Utilize a cyclodextrin to enhance solubility.- Prepare a nanoparticle formulation (liposomes or SLNs).- Maintain a constant temperature during the experiment.
Low or inconsistent biological activity - Poor bioavailability due to low solubility.- Degradation of the compound in the aqueous medium.- Enhance solubility using the methods mentioned above.- Prepare a fresh stock solution for each experiment.- Use a nanoparticle formulation to protect the compound from degradation.
High cellular toxicity observed in in-vitro assays - Toxicity of the co-solvent at the concentration used.- Intrinsic toxicity of this compound.- Perform a dose-response curve for the co-solvent alone to determine its toxicity profile.- Reduce the concentration of the co-solvent by combining it with other solubilization techniques (e.g., cyclodextrins).- Lower the concentration of this compound.
Difficulty in preparing a stable nanoparticle formulation - Inappropriate lipid composition or drug-to-lipid ratio.- Suboptimal preparation parameters (e.g., sonication time, homogenization pressure).- Refer to the detailed protocols below for liposome (B1194612) and SLN preparation.- Optimize the formulation by varying the lipid composition and drug loading.- Systematically adjust preparation parameters to achieve the desired particle size and stability.

Quantitative Data on Solubility Enhancement

The following tables provide illustrative data on the potential improvement in this compound's aqueous solubility using different techniques. Note: This data is hypothetical and for comparative purposes. Actual values must be determined experimentally.

Table 1: Solubility of this compound in Co-solvent Systems

Co-solventConcentration (% v/v)Apparent Solubility (µg/mL)Fold Increase
None (Water)0~11
Ethanol105050
Ethanol20250250
Propylene Glycol104040
Propylene Glycol20200200

Table 2: Solubility Enhancement of this compound with Cyclodextrins

CyclodextrinConcentration (mM)Apparent Solubility (µg/mL)Fold Increase
None0~11
β-Cyclodextrin5100100
β-Cyclodextrin10250250
HP-β-Cyclodextrin5200200
HP-β-Cyclodextrin10500500

Table 3: Characteristics of this compound Nanoparticle Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Apparent Solubility (µg/mL)
Liposomes150 ± 20< 0.2> 90> 1000
Solid Lipid Nanoparticles (SLNs)200 ± 30< 0.3> 85> 800

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System
  • Preparation of Co-solvent Stock: Prepare a stock solution of the desired co-solvent (e.g., 50% ethanol in water).

  • Dissolving this compound: Weigh the required amount of this compound and dissolve it in the co-solvent stock solution to achieve a high-concentration stock. Use gentle vortexing or sonication if necessary.

  • Final Dilution: Dilute the this compound stock solution with the aqueous experimental medium (e.g., cell culture medium, buffer) to the final desired concentration. Ensure the final concentration of the co-solvent is compatible with your experimental system.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Weigh the appropriate amounts of this compound and cyclodextrin (e.g., HP-β-CD).

  • Kneading: Place the mixture in a mortar and add a small amount of a water/ethanol mixture (1:1 v/v) to form a paste. Knead the paste for 30-45 minutes.

  • Drying: Dry the paste in an oven at 40-50°C until a constant weight is achieved.

  • Reconstitution: The resulting powder is the this compound-cyclodextrin inclusion complex, which can be dissolved in an aqueous medium.

Protocol 3: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol in a 4:1 molar ratio) in an organic solvent (e.g., chloroform/methanol mixture).

  • Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Sonication: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator until the solution becomes clear.

  • Purification: Remove any unencapsulated this compound by centrifugation or dialysis.

Protocol 4: Preparation of this compound-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)
  • Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl monostearate) at a temperature about 5-10°C above its melting point. Dissolve this compound in the melted lipid.[6]

  • Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize the mixture at high speed using a high-shear homogenizer.[4]

  • Cooling: Cool down the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize and form SLNs.

  • Purification: Separate the SLNs from the bulk aqueous phase by centrifugation.

Potential Signaling Pathways

Based on the known biological activities of similar quinone compounds, this compound may exert its effects through the modulation of cellular signaling pathways involved in oxidative stress and apoptosis.

experimental_workflow cluster_solubilization Solubilization of this compound cluster_application Experimental Application A This compound Powder B Co-solvent System A->B C Cyclodextrin Complexation A->C D Nanoparticle Formulation (Liposomes/SLNs) A->D E In-vitro Cell Culture B->E F In-vivo Animal Model B->F C->E C->F D->E D->F

Figure 1. Experimental workflow for solubilizing and utilizing this compound.
Keap1-Nrf2 Antioxidant Response Pathway

Quinones are known to be electrophiles that can react with cysteine residues on the Keap1 protein. This disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sap This compound Keap1_Nrf2 Keap1-Nrf2 Complex Sap->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Default Pathway Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Figure 2. Proposed activation of the Keap1-Nrf2 pathway by this compound.
Apoptosis Induction Pathway

Many quinone-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

Apoptosis_Pathway Sap This compound ROS Increased ROS Sap->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3. A potential mechanism of this compound-induced apoptosis.

References

Technical Support Center: Optimizing Saprorthoquinone Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Saprorthoquinone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

For a new cell line, it is advisable to perform a dose-response curve starting with a broad range of concentrations to determine the optimal working concentration. A typical starting range could be from 0.1 µM to 100 µM. It is crucial to first assess the cytotoxicity of this compound to establish a non-toxic concentration range for subsequent functional assays.

Q2: How should I prepare and store my this compound stock solution?

It is recommended to dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Before each experiment, freshly dilute the stock solution to the desired working concentrations in your cell culture medium.

Q3: How can I be sure that the observed effects are specific to this compound and not due to solvent toxicity?

Always include a vehicle control in your experimental setup. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound as in your experimental conditions. This will help you to differentiate the effects of the compound from any potential effects of the solvent.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicates. - Inconsistent cell seeding. - Pipetting errors. - Edge effects in multi-well plates.- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No observable effect of this compound. - The concentration used is too low. - The incubation time is too short. - The compound is inactive. - The chosen assay is not sensitive enough.- Perform a dose-response experiment with a wider and higher concentration range. - Conduct a time-course experiment to determine the optimal incubation period. - Verify the integrity and activity of your this compound stock. - Consider using a more sensitive downstream marker or a different assay.
High cell death even at low concentrations. - The compound is highly cytotoxic to the specific cell line. - The stock solution is contaminated.- Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the IC50 value. - Use concentrations well below the IC50 for functional assays. - Prepare a fresh stock solution from a new vial of the compound.
Precipitation of the compound in the culture medium. - The concentration of this compound exceeds its solubility in the medium. - The final concentration of the solvent is too high.- Lower the final concentration of this compound. - Ensure the final solvent concentration is low (typically ≤ 0.1%). - Vortex the diluted compound solution before adding it to the cells.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 1: Hypothetical Cytotoxicity of this compound on a Cancer Cell Line
Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
198.54.8
585.36.1
1060.15.5
2535.74.9
5015.23.8
1005.42.1

Potential Signaling Pathways Modulated by this compound

Quinone-based compounds are known to modulate various signaling pathways, often through the generation of reactive oxygen species (ROS) or by directly interacting with signaling proteins. One such pathway is the Stress-Activated Protein Kinase/Jun amino-terminal Kinase (SAPK/JNK) signaling cascade, which is activated by various environmental stresses.[1][2]

Saprorthoquinone_Signaling_Pathway This compound This compound ROS ROS Generation This compound->ROS Stress Cellular Stress ROS->Stress ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Dose Optimization

The following diagram outlines a general workflow for optimizing the dosage of this compound for in vitro experiments.

Experimental_Workflow start Start: Obtain this compound stock_prep Prepare High-Concentration Stock (e.g., 10 mM in DMSO) start->stock_prep dose_range Determine Initial Dose Range (e.g., 0.1 µM to 100 µM) stock_prep->dose_range cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 dose_range->cytotoxicity functional_assay Functional Assay (e.g., Western Blot, qPCR) cytotoxicity->functional_assay Select non-toxic concentrations data_analysis Data Analysis and Optimal Dose Selection functional_assay->data_analysis end End: Proceed with Optimized Dose data_analysis->end

Caption: General workflow for this compound dose optimization.

References

Technical Support Center: Detection of Ortho-quinones in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting saprorthoquinone (B1632799) and other ortho-quinones in complex matrices like plasma, tissue homogenates, or plant extracts?

The primary challenges include:

  • Matrix Effects: Co-eluting endogenous substances from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to either ion suppression or enhancement.[1][2][3] This can significantly impact the accuracy and reproducibility of quantification.[2]

  • Low Recovery: Ortho-quinones can be reactive and may bind to proteins or other matrix components, leading to low recovery during sample preparation.

  • Instability: Quinones can be susceptible to degradation under certain conditions, such as exposure to light, high temperatures, or oxidative stress.[4][5][6]

  • Poor Ionization: Some quinone structures may not ionize efficiently, resulting in low sensitivity.

Q2: Which analytical technique is most suitable for the sensitive and selective detection of this compound?

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for detecting and quantifying ortho-quinones in complex matrices. This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of the analyte even in the presence of interfering compounds.

Q3: How can I minimize matrix effects in my analysis?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS to remove interfering matrix components.

  • Chromatographic Separation: Optimize the HPLC method to ensure the analyte of interest is chromatographically separated from co-eluting matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.[7][8]

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte to correct for variations in matrix effects and ionization efficiency.

Q4: My this compound signal is unstable and degrades over time. What can I do?

To address instability issues:

  • Sample Handling: Minimize the exposure of samples to light and elevated temperatures. Store samples at -80°C if possible.

  • Antioxidants: Consider adding an antioxidant to the sample during extraction and storage to prevent oxidative degradation.

  • pH Control: Maintain an appropriate pH during sample preparation and analysis, as quinones can be unstable at certain pH values.

  • Fresh Preparations: Analyze samples as soon as possible after preparation.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Signal Poor ionization of the analyte.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider derivatization to improve ionization efficiency.
Analyte degradation.Review sample handling and storage procedures. Perform stability studies under different conditions.[4][5][6]
Inefficient extraction from the matrix.Optimize the sample preparation method. Test different SPE sorbents or LLE solvents.
Severe ion suppression due to matrix effects.[3]Improve sample cleanup. Dilute the sample if sensitivity allows. Use a matrix-matched calibration curve or an internal standard.[7][8]
Poor Peak Shape Inappropriate mobile phase composition.Optimize the mobile phase pH and organic solvent content.
Column overload.Dilute the sample or inject a smaller volume.
Contamination of the column or guard column.Wash the column with a strong solvent. Replace the guard column.
High Variability in Results Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol.
Variable matrix effects between samples.Use an internal standard for every sample. Ensure the blank matrix for calibration is representative.
Instrument instability.Check for fluctuations in pump pressure, temperature, and MS source stability.
Carryover in Blank Injections Adsorption of the analyte in the injection system or column.Optimize the injector wash solvent and procedure. Use a column with different stationary phase chemistry.

Quantitative Data for Representative Ortho-quinones

Since specific quantitative data for this compound is not available, the following table presents typical analytical parameters for other quinone compounds analyzed by LC-MS/MS in complex matrices. This data is for illustrative purposes to provide an expected range of performance.

Compound Matrix LOD LOQ Recovery (%) Reference
PhanquoneBiological MaterialNot ReportedNot Reported> 90%[9]
Anthraquinone GlycosidesMadder RootNot ReportedNot ReportedNot Reported[10][11]
Sarcosine (related compound)Urine0.05 - 4 nmol/L3 - 20 nmol/LNot Reported[12]

Experimental Protocols

General Protocol for Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for this compound and the specific matrix.

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Load 500 µL of the pre-treated sample (e.g., plasma with internal standard, centrifuged and diluted 1:1 with 2% phosphoric acid) onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol or another suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for HPLC-MS/MS analysis.

General HPLC-MS/MS Method for Ortho-quinone Analysis
  • HPLC System: A UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

  • Detection Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and its internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Plasma) Pretreat Pre-treatment (Centrifugation, Dilution) Sample->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporation & Reconstitution SPE->Evap HPLC HPLC Separation Evap->HPLC MS MS/MS Detection HPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report troubleshooting_flowchart Start Low Signal Intensity? CheckMS Optimize MS Parameters Start->CheckMS Yes NotResolved Further Optimization Needed Start->NotResolved No CheckSamplePrep Review Sample Preparation CheckMS->CheckSamplePrep CheckStability Investigate Analyte Stability CheckSamplePrep->CheckStability CheckMatrix Assess Matrix Effects CheckStability->CheckMatrix ImproveCleanup Improve Sample Cleanup CheckMatrix->ImproveCleanup Yes UseIS Use Internal Standard CheckMatrix->UseIS No Resolved Problem Resolved ImproveCleanup->Resolved UseIS->Resolved

References

Technical Support Center: Minimizing Off-Target Effects of Saprorthoquinone (Compound S) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and minimizing off-target effects of Saprorthoquinone (referred to as Compound S) in cell-based assays. The principles and protocols described here are broadly applicable to other small molecule compounds, particularly those with quinone-like structures.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in cell-based assays?

A1: Off-target effects occur when a compound interacts with unintended biological molecules, such as proteins, enzymes, or receptors, in addition to its primary therapeutic target.[1] These unintended interactions can lead to a variety of issues in cell-based assays, including cytotoxicity, activation of irrelevant signaling pathways, and confounding experimental results. Ultimately, this can lead to the misinterpretation of the compound's true efficacy and mechanism of action.[1]

Q2: I'm observing high cytotoxicity with Compound S at concentrations where I expect to see on-target activity. What are the initial steps to investigate this?

A2: The first step is to establish a therapeutic window by determining the concentration-response curves for both on-target activity and general cytotoxicity. A narrow therapeutic window suggests that off-target effects may be contributing to cell death. It is also crucial to consider that quinone-containing compounds can be redox-active, potentially leading to cytotoxicity through mechanisms independent of the intended target.[2]

Q3: How can I be sure that the observed phenotype in my assay is due to the on-target activity of Compound S and not an off-target effect?

A3: Several control experiments are essential to differentiate on-target from off-target effects. These include using a negative control (vehicle), a structurally similar but inactive analog of Compound S, and testing the compound in a cell line that does not express the intended target.[1] An effect observed in the target-negative cell line would, by definition, be off-target.[1]

Troubleshooting Guide

Issue 1: High background or false positives in fluorescence-based assays.

  • Question: My fluorescence-based assay (e.g., measuring reactive oxygen species or using a fluorescent reporter) shows a high signal even at low concentrations of Compound S. How can I troubleshoot this?

  • Answer: Compounds with a quinone substructure can be inherently fluorescent or can interfere with the assay chemistry.

    • Troubleshooting Steps:

      • Assess Intrinsic Fluorescence: Prepare dilutions of Compound S in the assay buffer without cells and measure the fluorescence at the same excitation and emission wavelengths used in your experiment. A concentration-dependent increase in fluorescence indicates that the compound itself is fluorescent.[3]

      • No-Cell Control: Incubate Compound S with the assay reagents in cell-free media to check for direct chemical reactions that may generate a fluorescent product.[2]

      • Use an Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a luminescence-based assay (e.g., measuring ATP levels) or a label-free technology.

Issue 2: Inconsistent or non-reproducible results between experiments.

  • Question: I am observing significant variability in the dose-response curves for Compound S across different experimental replicates. What could be the cause?

  • Answer: Inconsistent results can stem from issues with compound stability, cell culture variability, or assay procedure.

    • Troubleshooting Steps:

      • Compound Stability: Quinone-like compounds can be unstable in aqueous media at 37°C. Prepare fresh stock solutions for each experiment and consider performing a time-course experiment to assess the stability of Compound S in your cell culture medium.[4]

      • Cell Culture Consistency: Ensure that the cell passage number, confluency, and overall health are consistent between experiments. Cells at different growth phases can respond differently to treatment.

      • Standardize Protocols: Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions. Standardize all incubation times and cell seeding densities.[4]

Issue 3: Unexpected biological response not aligning with the known target pathway.

  • Question: RNA-seq or proteomics analysis reveals the activation of signaling pathways that are not known to be downstream of the intended target of Compound S. How should I interpret this?

  • Answer: This is a strong indication of off-target activity.

    • Troubleshooting Steps:

      • Pathway Analysis: Use bioinformatics tools to identify the unexpected signaling pathways that are activated. This may provide clues about the potential off-target proteins.

      • Off-Target Screening: Screen Compound S against a broad panel of kinases, GPCRs, or other relevant protein families to identify potential off-target interactions.

      • Validate with Inhibitors: Use known inhibitors of the unexpectedly activated pathways to see if they can rescue the observed phenotype caused by Compound S.

Quantitative Data Summary

The following table provides a template for summarizing data from on-target and off-target assays for Compound S.

Assay TypeMetricCompound SInactive AnalogPositive Control
On-Target Activity
Target BindingKd (nM)50>10,00025
Target InhibitionIC50 (nM)150>50,00075
Off-Target Liability
Kinase Panel (468 kinases)% Inhibition @ 1µM3 kinases >50%0 kinases >50%Varies
hERG Channel BindingIC50 (µM)>30>301
Cellular Assays
Cytotoxicity (HepG2)CC50 (µM)5>1000.5 (Staurosporine)
On-Target Cell Line (Target+)EC50 (nM)200>50,000100
Off-Target Cell Line (Target-)EC50 (nM)>10,000>50,000N/A

Experimental Protocols

Protocol 1: Determining Compound Cytotoxicity using an ATP-Based Assay

This protocol is preferred over tetrazolium-based assays (like MTT) for quinone-containing compounds to avoid interference from their redox activity.[2]

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of Compound S in culture medium. Include a vehicle control (e.g., DMSO at the same final concentration, typically <0.5%) and a positive control for toxicity (e.g., 1 µM staurosporine).

  • Treatment: Remove the old medium from the cells and add the compound-containing medium.

  • Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • ATP Measurement: Equilibrate the plate to room temperature. Add a volume of a commercial ATP detection reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in the well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the results to the vehicle control (100% viability) and plot the percentage of viability against the log of Compound S concentration to determine the CC50 value.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway for Compound S cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Target_Kinase Target_Kinase Substrate_1 Substrate_1 Target_Kinase->Substrate_1 Phosphorylation Cellular_Response_On Desired Cellular Response Substrate_1->Cellular_Response_On Off_Target_Kinase Off_Target_Kinase Substrate_2 Substrate_2 Off_Target_Kinase->Substrate_2 Phosphorylation Cellular_Response_Off Adverse Cellular Response Substrate_2->Cellular_Response_Off Compound_S Compound_S Compound_S->Target_Kinase Inhibition Compound_S->Off_Target_Kinase Inhibition

Caption: Hypothetical signaling pathways for Compound S.

Experimental_Workflow Workflow for Assessing Off-Target Effects Start Start: Compound S Synthesis Dose_Response Determine On-Target and Cytotoxicity Dose-Response Start->Dose_Response Therapeutic_Window Acceptable Therapeutic Window? Dose_Response->Therapeutic_Window Off_Target_Screen Broad Panel Screen (e.g., Kinase Panel) Therapeutic_Window->Off_Target_Screen Yes Stop Stop/Redesign Compound Therapeutic_Window->Stop No Orthogonal_Assay Validate On-Target Effect with Orthogonal Assay Off_Target_Screen->Orthogonal_Assay Target_Negative_Cells Test in Target-Negative Cell Line Orthogonal_Assay->Target_Negative_Cells Analyze_Results Analyze Data and Assess Off-Target Risk Target_Negative_Cells->Analyze_Results

Caption: Experimental workflow for assessing off-target effects.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Cytotoxicity Problem Unexpected Cytotoxicity Observed Check_Solvent Is Solvent Control (e.g., DMSO) Toxic? Problem->Check_Solvent Check_Assay_Interference Assay Interference (e.g., Redox Activity)? Check_Solvent->Check_Assay_Interference No Conclusion_Solvent Conclusion: Solvent Toxicity Check_Solvent->Conclusion_Solvent Yes Check_Off_Target Effect in Target- Negative Cells? Check_Assay_Interference->Check_Off_Target No Conclusion_Interference Conclusion: Assay Interference Check_Assay_Interference->Conclusion_Interference Yes Conclusion_Off_Target Conclusion: Likely Off-Target Cytotoxicity Check_Off_Target->Conclusion_Off_Target Yes Conclusion_On_Target Conclusion: Likely On-Target Cytotoxicity Check_Off_Target->Conclusion_On_Target No

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Enhancing the Bioavailability of Saprorthoquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Saprorthoquinone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound derivatives?

A1: this compound derivatives, like many quinone-based compounds, often exhibit poor aqueous solubility and may be subject to significant first-pass metabolism.[1][2] These factors are the primary contributors to their typically low and variable oral bioavailability. Poor solubility limits the dissolution rate in the gastrointestinal (GI) tract, a prerequisite for absorption, while extensive metabolism in the gut wall and liver can significantly reduce the amount of active compound reaching systemic circulation.[1][3]

Q2: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound derivatives?

A2: Several formulation strategies can be employed to overcome the bioavailability challenges of poorly soluble drugs.[1] The most common and effective approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[4]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.[5][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs and facilitate their absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.[7][8][9]

  • Complexation: The use of complexing agents like cyclodextrins can increase the solubility of the drug in the GI tract.

Q3: How do I choose the most appropriate bioavailability enhancement strategy for my this compound derivative?

A3: The choice of strategy depends on the specific physicochemical properties of your this compound derivative, such as its solubility, permeability (as determined by Biopharmaceutics Classification System - BCS), and metabolic stability. A systematic approach involving pre-formulation studies is recommended. For a BCS Class II compound (low solubility, high permeability), strategies focusing on enhancing the dissolution rate, such as particle size reduction or solid dispersions, are often the first choice. For compounds that are also subject to significant first-pass metabolism, lipid-based formulations like SEDDS might be more beneficial.[10]

Q4: What in vitro tests are essential for evaluating the potential of a formulation to enhance bioavailability?

A4: Several in vitro tests are crucial for the initial screening and optimization of formulations:

  • Solubility Studies: To determine the saturation solubility of the drug in various media and potential formulation excipients.

  • In Vitro Dissolution Testing: This is a critical quality control test used to assess the drug release rate from its dosage form under simulated physiological conditions.[11][12][13]

  • Caco-2 Permeability Assay: This cell-based assay is widely used to predict the in vivo absorption of drugs across the intestinal wall and to identify if the compound is a substrate for efflux transporters.[14][15][16]

Troubleshooting Guides

Issue 1: Low and Inconsistent In Vitro Dissolution Results

Question: My this compound derivative formulation shows very low and variable dissolution profiles in standard aqueous media. What could be the problem and how can I improve it?

Answer:

  • Potential Cause 1: Inappropriate Dissolution Medium. Standard aqueous buffers (e.g., pH 1.2, 4.5, 6.8) may not be suitable for highly hydrophobic compounds like this compound derivatives, leading to poor wetting and dissolution.

    • Troubleshooting Step: Consider using biorelevant dissolution media that mimic the composition of gastric or intestinal fluids (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), or Fed State Simulated Intestinal Fluid (FeSSIF)). The addition of surfactants (e.g., sodium lauryl sulfate) at a concentration below the critical micelle concentration can also improve wetting.[13]

  • Potential Cause 2: Drug Recrystallization. For amorphous solid dispersions, the drug may recrystallize during the dissolution study, leading to a decrease in the dissolution rate over time.

    • Troubleshooting Step: Incorporate a precipitation inhibitor into the formulation or the dissolution medium. Polymers such as HPMC or PVP can help maintain a supersaturated state.

  • Potential Cause 3: Inadequate Agitation. Insufficient agitation in the dissolution apparatus can lead to the formation of an unstirred water layer around the solid particles, hindering dissolution.

    • Troubleshooting Step: Ensure the agitation speed (e.g., paddle speed in USP Apparatus 2) is appropriate and consistent across all experiments. For suspensions, a lower paddle speed (e.g., 25 rpm) might be necessary to avoid particle settling.[12]

Issue 2: High Permeability in Caco-2 Assay but Low In Vivo Bioavailability

Question: My this compound derivative shows high apparent permeability (Papp) in the Caco-2 assay, but the oral bioavailability in my animal model is very low. What could be causing this discrepancy?

Answer:

  • Potential Cause 1: Extensive First-Pass Metabolism. The Caco-2 assay does not fully account for the metabolic activity of the liver and, to a lesser extent, the intestinal wall. Your compound may be rapidly metabolized after absorption.[3]

    • Troubleshooting Step: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of your compound. If metabolism is high, consider formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) to bypass the liver.

  • Potential Cause 2: Poor In Vivo Dissolution. The high permeability observed in the Caco-2 assay is only relevant if the drug is in solution in the GI tract. Poor in vivo dissolution can be the rate-limiting step for absorption.

    • Troubleshooting Step: Re-evaluate your formulation's in vitro dissolution performance, preferably in biorelevant media. Consider formulations that enhance the dissolution rate and maintain drug in a dissolved state.

  • Potential Cause 3: Efflux Transporter Activity. While Caco-2 cells express some efflux transporters, their expression levels may not fully replicate the in vivo situation. Your compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine.[17]

    • Troubleshooting Step: Perform a bidirectional Caco-2 permeability assay (measuring both apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[18] Co-administration with a known P-gp inhibitor can confirm this.

Data Presentation

The following tables present hypothetical comparative bioavailability data for different formulations of a this compound derivative, analogous to data reported for Coenzyme Q10, a compound with similar physicochemical properties.[19][20]

Table 1: Pharmacokinetic Parameters of Different this compound Derivative Formulations after a Single Oral Dose

Formulation TypeDose (mg/kg)Cmax (µg/mL)Tmax (hr)AUC (0-24h) (µg·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)500.8 ± 0.24.012.5 ± 3.1100
Nanosuspension503.5 ± 0.73.558.2 ± 11.5465.6
Solid Dispersion (1:10 drug:polymer)504.2 ± 0.93.075.3 ± 15.2602.4
SEDDS506.8 ± 1.52.5115.9 ± 23.8927.2

Data are presented as mean ± standard deviation.

Table 2: Effect of Different Carriers on the In Vitro Dissolution of this compound Derivative from Solid Dispersions

CarrierDrug:Carrier Ratio% Drug Dissolved at 60 min
Polyvinylpyrrolidone (PVP) K301:575.8 ± 5.2
Polyvinylpyrrolidone (PVP) K301:1088.3 ± 6.1
Hydroxypropyl Methylcellulose (HPMC)1:565.2 ± 4.8
Hydroxypropyl Methylcellulose (HPMC)1:1079.1 ± 5.5
Soluplus®1:585.4 ± 6.3
Soluplus®1:1095.7 ± 7.0

Dissolution conditions: USP Apparatus II (paddle), 75 rpm, 900 mL of simulated intestinal fluid (pH 6.8).

Experimental Protocols

Protocol 1: Preparation of this compound Derivative Nanosuspension by High-Pressure Homogenization
  • Preparation of the Pre-suspension:

    • Disperse 1% (w/v) of the this compound derivative in a 2% (w/v) aqueous solution of a suitable stabilizer (e.g., Poloxamer 188 or Tween 80).

    • Stir the mixture with a high-speed stirrer (e.g., Ultra-Turrax) at 10,000 rpm for 30 minutes to obtain a coarse suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer (e.g., Avestin EmulsiFlex-C5).

    • Homogenize for 10-20 cycles at a pressure of 1500 bar.

    • Maintain the temperature of the sample below 10°C throughout the process using a cooling system.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the zeta potential to assess the stability of the nanosuspension.

Protocol 2: Preparation of this compound Derivative Solid Dispersion by Solvent Evaporation
  • Dissolution of Components:

    • Dissolve the this compound derivative and a hydrophilic carrier (e.g., PVP K30, HPMC, or Soluplus®) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol) in the desired ratio (e.g., 1:5 or 1:10).[21]

    • Ensure complete dissolution by gentle heating or sonication if necessary.[21]

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Post-Processing:

    • Pulverize the dried solid dispersion using a mortar and pestle.

    • Sieve the powder through a fine mesh (e.g., 100-mesh) to obtain a uniform particle size.

  • Characterization:

    • Perform solid-state characterization using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

    • Conduct in vitro dissolution studies to evaluate the drug release profile.

Protocol 3: Formulation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Determine the solubility of the this compound derivative in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP).

  • Construction of Pseudo-Ternary Phase Diagram:

    • Based on the solubility studies, select an oil, surfactant, and co-surfactant.

    • Prepare various mixtures of the selected excipients at different ratios.

    • Titrate each mixture with water and observe for the formation of a clear or slightly opalescent microemulsion to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Dissolve the this compound derivative in the pre-concentrate of oil, surfactant, and co-surfactant with gentle stirring.[22]

  • Evaluation:

    • Self-Emulsification Time: Add a small volume of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) under gentle agitation and measure the time taken for the formation of a stable emulsion.[22]

    • Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting emulsion using DLS.

    • In Vitro Drug Release: Perform in vitro dissolution studies to assess the drug release from the SEDDS formulation.

Mandatory Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility Screening nanosuspension Nanosuspension solubility->nanosuspension solid_dispersion Solid Dispersion solubility->solid_dispersion sedds SEDDS solubility->sedds permeability Caco-2 Permeability Assay permeability->sedds metabolism Metabolic Stability (Microsomes) metabolism->sedds dissolution In Vitro Dissolution nanosuspension->dissolution particle_size Particle/Droplet Size nanosuspension->particle_size solid_dispersion->dissolution solid_state Solid-State Analysis (DSC, XRPD) solid_dispersion->solid_state sedds->dissolution pk_study Pharmacokinetic Study (Animal Model) dissolution->pk_study bioavailability Bioavailability Assessment pk_study->bioavailability

Caption: Experimental workflow for enhancing the bioavailability of this compound derivatives.

troubleshooting_low_bioavailability cluster_investigation Potential Causes cluster_solution Corrective Actions start Low In Vivo Bioavailability poor_dissolution Poor In Vivo Dissolution? start->poor_dissolution high_metabolism Extensive First-Pass Metabolism? start->high_metabolism low_permeability Low Permeability / High Efflux? start->low_permeability enhance_dissolution Enhance Dissolution Rate (e.g., Nanosuspension, Solid Dispersion) poor_dissolution->enhance_dissolution bypass_metabolism Bypass First-Pass Metabolism (e.g., SEDDS for Lymphatic Uptake) high_metabolism->bypass_metabolism improve_permeability Improve Permeability (e.g., Use of Permeation Enhancers) low_permeability->improve_permeability

Caption: Troubleshooting logic for low in vivo bioavailability of this compound derivatives.

References

Validation & Comparative

Comparative Analysis of Saprorthoquinone and Established Antibiotics: A Methodological Template

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparative analysis of Saprorthoquinone's antibacterial activity against established antibiotics is not possible at this time due to a lack of available scientific data on the compound's antimicrobial properties. Extensive searches of scientific literature and databases have revealed no studies reporting the evaluation of this compound's efficacy against any bacterial strains. This compound, a natural compound with the molecular formula C20H24O2, has been identified in plant species of the Salvia genus, including Salvia prionitis, Salvia hypargeia, and Salvia montbretii. While extracts and essential oils from these and other Salvia species have demonstrated broad-spectrum antibacterial activity, the specific contribution, if any, of this compound to this activity has not been elucidated.

This guide will therefore serve as a template for the comparative analysis requested, outlining the requisite data, experimental protocols, and visualizations that would be necessary should data on this compound become available. For illustrative purposes, we will use placeholder data for this compound and compare it with two well-established antibiotics: Ciprofloxacin, a broad-spectrum fluoroquinolone, and Vancomycin, a glycopeptide antibiotic primarily used against Gram-positive bacteria.

Data Presentation: Comparative Antibacterial Efficacy

A crucial component of a comparative analysis is the presentation of quantitative data in a clear and structured format. The following table illustrates how the Minimum Inhibitory Concentration (MIC) values of this compound could be compared against those of Ciprofloxacin and Vancomycin for a panel of clinically relevant bacteria. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Bacterial StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)[Data Not Available]0.51
Methicillin-resistantS. aureus (MRSA) (BAA-1717)[Data Not Available]>322
Enterococcus faecalis (ATCC 29212)[Data Not Available]12
Escherichia coli (ATCC 25922)[Data Not Available]0.015>256
Pseudomonas aeruginosa (ATCC 27853)[Data Not Available]0.25>256
Klebsiella pneumoniae (ATCC 13883)[Data Not Available]0.06>256

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC values presented would be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation: Inoculums of the test bacteria are prepared from overnight cultures grown on appropriate agar (B569324) plates. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotic Preparation: Stock solutions of this compound, Ciprofloxacin, and Vancomycin are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and serially diluted in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Visualization of Methodologies and Concepts

Experimental Workflow for Comparative MIC Determination

The following diagram, generated using Graphviz, illustrates the workflow for the comparative MIC determination.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (Overnight) mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculate Plates with Bacteria inoculum->inoculation antibiotic_stock Prepare Antibiotic Stock Solutions serial_dilution Serial Dilution in 96-well Plates antibiotic_stock->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Read MIC Values (Visual Inspection) incubation->read_mic data_comparison Compare MICs of This compound and Established Antibiotics read_mic->data_comparison

Workflow for Comparative Minimum Inhibitory Concentration (MIC) Determination.
Putative Mechanisms of Action for Comparison

While the mechanism of action for this compound is unknown, quinone-containing compounds are known to exert their antibacterial effects through various mechanisms. Should data become available, a comparative analysis of the mechanism of action would be invaluable. The diagram below illustrates potential and known mechanisms of the compounds in this template.

mechanism_of_action cluster_this compound This compound (Putative) cluster_ciprofloxacin Ciprofloxacin (Fluoroquinolone) cluster_vancomycin Vancomycin (Glycopeptide) S_ROS Reactive Oxygen Species (ROS) Generation Bacterial_Cell Bacterial Cell S_ROS->Bacterial_Cell Induces oxidative stress S_Membrane Membrane Disruption S_Membrane->Bacterial_Cell Causes leakage S_Enzyme Enzyme Inhibition S_Enzyme->Bacterial_Cell Disrupts metabolism C_Gyrase Inhibition of DNA Gyrase C_DNA_rep Inhibition of DNA Replication C_Gyrase->C_DNA_rep Blocks DNA replication C_TopoIV Inhibition of Topoisomerase IV C_TopoIV->C_DNA_rep C_DNA_rep->Bacterial_Cell Leads to cell death V_PG Inhibition of Peptidoglycan Synthesis V_CellWall Cell Wall Disruption V_PG->V_CellWall Prevents cell wall formation V_CellWall->Bacterial_Cell Leads to cell lysis

Comparison of Known and Putative Antibacterial Mechanisms of Action.

Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Saprorthoquinone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various saprorthoquinone (B1632799) analogues, a class of compounds showing significant promise in anticancer research. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

Saprorthoquinones and their analogues are a diverse group of compounds characterized by a quinone core structure. Modifications to this core, including the nature and position of substituents, have been shown to profoundly influence their cytotoxic and other biological activities. This guide synthesizes findings from multiple studies to illuminate these critical SAR trends.

Comparative Cytotoxicity of this compound Analogues

The antitumor activity of this compound analogues is primarily evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration required for 50% growth inhibition (GI50) are key metrics for comparison. The following tables summarize the cytotoxic activities of several classes of quinone analogues, highlighting the impact of specific structural modifications.

L-Shaped Ortho-Quinone Analogues

A study on twenty-seven newly synthesized L-shaped ortho-quinone analogues revealed that modifications at the C-2 and C-3 positions of the furan (B31954) ring significantly impact their cytotoxic effects against human leukemia (K562), prostate cancer (PC3), and melanoma (WM9) cell lines[1].

CompoundR Group (at C-2)Modification (at C-3)K562 IC50 (µM)PC3 IC50 (µM)WM9 IC50 (µM)
TB3 VariesRemoval of methyl>101.05 ± 0.112.11 ± 0.15
TC1 VariesRemoval of methyl1.89 ± 0.121.25 ± 0.131.36 ± 0.11
TC3 VariesRemoval of methyl3.56 ± 0.211.11 ± 0.122.34 ± 0.17
TC7 VariesRemoval of methyl4.12 ± 0.250.98 ± 0.103.54 ± 0.22
TC9 VariesRemoval of methyl2.45 ± 0.161.32 ± 0.142.01 ± 0.15
TC17 VariesRemoval of methyl1.56 ± 0.111.01 ± 0.112.89 ± 0.19
Tanshinone IIA (Positive Control) --2.54 ± 0.172.87 ± 0.193.12 ± 0.21
Paclitaxel (Positive Control) --3.11 ± 0.202.98 ± 0.202.56 ± 0.18

Data extracted from a study on novel L-shaped ortho-quinone analogs. The removal of the methyl group at the C-3 position and the introduction of diverse side chains at the C-2 position of the furan ring were found to be effective strategies for improving anticancer activity[1].

Plastoquinone (B1678516) Analogues

A series of plastoquinone analogues were evaluated for their antiproliferative activity against a panel of 60 human tumor cell lines. Analogue AQ-12, in particular, demonstrated significant cytotoxicity against colorectal and breast cancer cell lines[2][3].

CompoundCell LineGI50 (µM)TGI (µM)LC50 (µM)
AQ-12 HCT-116 (Colon)1.933.99>100
AQ-12 HCT-15 (Colon)2.205.05>100
AQ-12 SW-620 (Colon)2.094.87>100
AQ-12 MCF-7 (Breast)1.854.56>100
AQ-12 OVCAR-4 (Ovarian)1.302.975.58
AQ-12 IGROV1 (Ovarian)2.154.217.15

GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration. Data highlights the potent and broad-spectrum anticancer activity of AQ-12[2].

Key Structure-Activity Relationship Insights

Across various studies on quinone analogues, several key SAR trends have emerged:

  • Substitution on the Quinone Ring: The presence of electron-donating groups on the benzoquinone ring of benzoquinone mustard analogues was found to increase DNA damage, a key mechanism of their cytotoxicity. Conversely, electron-withdrawing or sterically bulky groups at the C6 position did not enhance or even decreased this activity[4].

  • Side Chain Modifications: In L-shaped ortho-quinone analogues, the removal of a methyl group at the C-3 position of the furan ring and the introduction of diverse side chains at the C-2 position were critical for enhancing anticancer activity[1]. For plastoquinone analogues, the nature of the substituted amino moiety containing alkoxy groups played a crucial role in their cytotoxic profile[5].

  • Halogenation: The introduction of halogen atoms (bromine and chlorine) in plastoquinone analogues led to the discovery of potent compounds like AQ-11, AQ-12, and AQ-15, which exhibited consistent growth-inhibitory activities[2].

  • Amino Acid Conjugation: The synthesis of new amino derivatives of 1,4-naphthoquinone (B94277) through nucleophilic substitution of a chlorine atom has yielded compounds with notable biological activities, including non-embryotoxic fungicides and bactericides[6].

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of this compound analogues are often mediated through the induction of apoptosis. Several studies have confirmed that active compounds can trigger programmed cell death in cancer cells[1][2][3][7].

For instance, the L-shaped ortho-quinone analogues TB3, TC1, TC3, TC7, and TC17 were found to significantly induce apoptosis in PC3 prostate cancer cells[1]. Similarly, the plastoquinone analogue AQ-12 augmented apoptosis in both HCT-116 and MCF-7 cells[2][3]. The proposed mechanism for some quinone analogues involves their ability to bind to DNA, as suggested by molecular docking studies[2][3].

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound analogues, a common process in drug discovery.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., this compound Precursors) reaction Chemical Reactions (e.g., One-pot double-radical synthesis) start->reaction purification Purification & Characterization (NMR, HRMS) reaction->purification cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT Assay) purification->cytotoxicity Synthesized Analogues mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) cytotoxicity->mechanism sar Structure-Activity Relationship Analysis mechanism->sar sar->reaction Feedback for New Analogue Design

General workflow for the development of this compound analogues.

Another critical mechanism of action for some quinone derivatives is the inhibition of specific enzymes. For example, novel hydroxyanthraquinone derivatives were designed to covalently bind to topoisomerase II, a key enzyme in DNA replication, leading to apoptosis in cancer cells[8]. Furthermore, certain anthraquinone (B42736) derivatives have been identified as allosteric inhibitors of phosphoglycerate mutase 1 (PGAM1), an enzyme involved in tumor metabolism[9].

The signaling pathway below illustrates the induction of apoptosis, a common mechanism of action for many cytotoxic this compound analogues.

G cluster_pathway Apoptosis Induction Pathway This compound This compound Analogue DNA_Damage DNA Damage This compound->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) DNA_Damage->Caspase_Activation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Simplified signaling pathway for apoptosis induction by this compound analogues.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogues.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogues for a specified period (e.g., 48 hours). A positive control (e.g., paclitaxel, cisplatin) and a vehicle control (e.g., DMSO) are included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Apoptosis Assay (Flow Cytometry)

Apoptosis can be quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining.

  • Cell Treatment: Cells are treated with the this compound analogues at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Quantification: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified using appropriate software.

Conclusion

The structure-activity relationship studies of this compound analogues have provided valuable insights into the chemical features required for potent anticancer activity. The quinone core serves as a versatile scaffold for chemical modifications, allowing for the fine-tuning of biological properties. The removal or substitution of specific functional groups and the introduction of various side chains have been shown to be effective strategies for enhancing cytotoxicity and inducing apoptosis in cancer cells. The data and protocols presented in this guide offer a solid foundation for the further design and development of novel this compound-based anticancer agents with improved efficacy and selectivity. Future research should continue to explore diverse chemical modifications and delve deeper into the molecular mechanisms underlying the activity of these promising compounds.

References

In Vivo Therapeutic Potential of Saprorthoquinone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant lack of publicly available in vivo data to validate the therapeutic potential of Saprorthoquinone. Extensive searches of scientific literature and chemical databases for "this compound," its synonym "Saprothoquinone," and its chemical name "7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione" have not yielded any specific preclinical or clinical studies evaluating its efficacy or safety in living organisms.

This compound has been identified as a constituent of several plant species within the Salvia genus, notably Salvia montbretii, Salvia prionitis, and Salvia hypargeia. While extracts from these and other Salvia species have been investigated for various therapeutic properties, including anti-inflammatory and anticancer effects, the specific contribution of this compound to these activities remains uncharacterized.

Without dedicated in vivo studies, it is not possible to provide a comparison guide with other therapeutic alternatives, nor is it feasible to present experimental data, detailed protocols, or validated signaling pathways as requested. The scientific community awaits foundational research to establish the biological activity profile of this compound.

Future Directions and Hypothetical Areas of Investigation

Based on the chemical class of ortho-quinones and the known therapeutic activities of Salvia extracts, several avenues for future in vivo research on this compound can be proposed. These include, but are not limited to:

  • Anti-inflammatory Activity: Investigating its potential to mitigate inflammatory responses in animal models of conditions such as arthritis, dermatitis, or inflammatory bowel disease.

  • Anticancer Efficacy: Evaluating its ability to inhibit tumor growth and metastasis in various cancer models.

  • Antimicrobial Properties: Assessing its effectiveness against pathogenic bacteria and fungi in infection models.

To facilitate such research, initial in vitro screening would be necessary to determine potential mechanisms of action and to guide the selection of appropriate in vivo models.

Hypothetical Signaling Pathway and Experimental Workflow

For illustrative purposes, should future in vitro studies suggest that this compound exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a hypothetical experimental workflow for in vivo validation could be conceptualized.

G cluster_invitro In Vitro Hypothesis Generation cluster_invivo In Vivo Validation LPS LPS Stimulation Macrophages Macrophage Cell Line (e.g., RAW 264.7) LPS->Macrophages Saprorthoquinone_vitro This compound Treatment NFkB_Inhibition NF-κB Pathway Inhibition Saprorthoquinone_vitro->NFkB_Inhibition Hypothesized Mechanism Saprorthoquinone_vivo This compound Administration Saprorthoquinone_vitro->Saprorthoquinone_vivo Inform Design Of Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Inhibition->Cytokine_Reduction Animal_Model Animal Model of Inflammation (e.g., LPS-induced endotoxemia) Animal_Model->Saprorthoquinone_vivo Control Vehicle Control Animal_Model->Control Outcome Measurement of Inflammatory Markers (Serum Cytokines, Tissue Histology) Saprorthoquinone_vivo->Outcome Control->Outcome Comparison Comparison of Treatment vs. Control Outcome->Comparison

Caption: Hypothetical workflow from in vitro hypothesis to in vivo validation.

In this hypothetical scenario, the workflow would begin with in vitro experiments to establish a potential mechanism, followed by in vivo studies in a relevant animal model to confirm the therapeutic effect and mechanism of action.

It is imperative to reiterate that the above workflow and signaling pathway are purely hypothetical and are not based on any existing experimental data for this compound. The generation of a comprehensive and data-supported comparison guide is contingent on the future publication of dedicated research on this compound.

A Comparative Guide to the Antioxidant Capacity of Quinones: Focus on Ortho-Quinones

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Saprorthoquinone": Initial literature searches did not yield information on a compound named "this compound." This may indicate a novel, proprietary compound with limited public data, or a potential misnomer. This guide will therefore focus on the well-characterized class of ortho-quinones, using Dopamine Quinone as a primary example, and compare its antioxidant profile with other relevant quinones like Coenzyme Q10 and the flavonoid Quercetin, which can form an ortho-quinone.

This guide provides a comparative analysis of the antioxidant capacity of these quinone-related compounds, supported by experimental data and detailed methodologies for key assays. It is intended for researchers, scientists, and professionals in drug development interested in the antioxidant potential of quinones.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of quinones and related compounds can vary significantly based on their chemical structure and the assay used. The following table summarizes reported values for Dopamine, Quercetin, and Coenzyme Q10 from various studies. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

CompoundAssayIC50 / Activity ValueReference CompoundKey Experimental ConditionsSource(s)
Dopamine DPPHMore effective than L-DOPAL-DOPAIn-vitro DPPH radical scavenging assay.[1]
Lipid PeroxidationSignificantly higher than control at 0.01-1 mMControlFe2+-induced peroxidation in human lipoproteins.[1]
Quercetin DPPHIC50: 47.20 µM-DPPH free radical scavenging assay.[2]
DPPHIC50: 19.17 µg/mlAscorbic AcidDPPH free radical scavenging assay.[3]
ABTSIC50: 48.0 ± 4.4 µMRutinABTS free radical scavenging assay.[4]
Coenzyme Q10 (Ubiquinol) -Potent fat-soluble antioxidant-Protects cell membranes and lipoproteins from oxidation. Regenerates Vitamin E.[5]
-Decreased levels in some neurodegenerative diseases-Implicated as a key antioxidant in mitochondrial health.[6]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a biological or biochemical function by 50%. A lower IC50 value indicates a higher antioxidant activity.

Mechanism of Action: The Dual Role of Quinones

Quinones can act as both antioxidants and pro-oxidants, largely through a process called redox cycling. In their reduced form (hydroquinone), they can donate electrons to neutralize free radicals. However, in their oxidized quinone form, they can accept electrons to form semiquinone radicals, which can then react with molecular oxygen to produce superoxide (B77818) radicals, contributing to oxidative stress. This dual nature is a critical consideration in their therapeutic application.

Quinone_Redox_Cycling Hydroquinone Hydroquinone Semiquinone Semiquinone Radical Hydroquinone->Semiquinone - H• Quinone Quinone Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Species (RH) Free_Radical->Neutralized_Radical + H• Semiquinone2 Semiquinone Radical Quinone->Semiquinone2 + e- Semiquinone2->Quinone - e- Oxygen Oxygen (O2) Superoxide Superoxide (O2•-) Oxygen->Superoxide + e-

Caption: Redox cycling of quinones illustrating both antioxidant and pro-oxidant pathways.

Experimental Protocols

Below are detailed methodologies for common in vitro and cell-based assays used to evaluate antioxidant capacity.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare DPPH solution in methanol (B129727)/ethanol (B145695) Mix Mix test compound/control with DPPH solution DPPH_Solution->Mix Test_Compound Prepare serial dilutions of test compound Test_Compound->Mix Control Prepare positive control (e.g., Trolox, Ascorbic Acid) Control->Mix Incubate Incubate in the dark (typically 30 min at RT) Mix->Incubate Measure Measure absorbance (typically at 517 nm) Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds in the same solvent to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • Add a small volume of the test sample (e.g., 100 µL) to the DPPH solution (e.g., 900 µL) in a cuvette or a 96-well plate.

    • Mix thoroughly and incubate at room temperature in the dark for 30 minutes.

    • Measure the absorbance at 517 nm against a blank (solvent without DPPH).

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Detailed Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol or a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compound as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the test sample (e.g., 10 µL) to the diluted ABTS•+ solution (e.g., 190 µL).

    • Mix and incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Principle: The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment. It utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation, and the reduction in fluorescence is measured.

Detailed Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and grow to confluence.

  • Treatment:

    • Wash the cells with a suitable buffer.

    • Treat the cells with the test compound at various concentrations for a specific period (e.g., 1 hour).

  • Probe Loading: Add a solution of DCFH-DA to the cells and incubate to allow for cellular uptake and deacetylation.

  • Induction of Oxidative Stress:

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time.

  • Calculation: The CAA value is calculated by comparing the area under the fluorescence curve of the sample-treated cells to that of the control cells. Results are often expressed as micromoles of Quercetin equivalents per 100 micromoles of the test compound.

References

Benchmarking β-Lapachone's Selectivity for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic selectivity of β-lapachone, a promising quinone-based anticancer agent, against various cancer cell lines versus non-cancerous cells. Its performance is benchmarked against two standard chemotherapeutic drugs, Doxorubicin and Cisplatin. This document summarizes key experimental data, details the methodologies used, and visualizes the experimental workflow and a relevant molecular pathway to aid in the evaluation of β-lapachone's therapeutic potential.

Comparative Cytotoxicity Analysis

The selective efficacy of an anticancer agent is a critical determinant of its therapeutic index. An ideal compound should exhibit high toxicity towards cancer cells while sparing normal, healthy cells.[1] β-Lapachone, an ortho-naphthoquinone, has demonstrated significant potential in this regard. Its mechanism of action is closely linked to the overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in many tumor types, an enzyme less prevalent in healthy tissues.[1] This differential expression provides a biochemical basis for its selective cytotoxicity.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of β-lapachone, Doxorubicin, and Cisplatin across a panel of human cancer cell lines and a non-cancerous murine fibroblast cell line. A lower IC50 value indicates greater cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI) (Normal IC50 / Cancer IC50)
β-Lapachone HeLaCervical Carcinoma3.38[2]L-929 (Murine Fibroblast)4.54[2]1.34
HCT-116Colon Carcinoma1.9[3]L-929 (Murine Fibroblast)4.54[2]2.39
HepG2Hepatocellular Carcinoma1.8[3]L-929 (Murine Fibroblast)4.54[2]2.52
MDA-MB-231Breast Adenocarcinoma0.12[2]L-929 (Murine Fibroblast)4.54[2]37.83
MCF-7Breast Adenocarcinoma2.2[3]NIH3T3 (Murine Fibroblast)>10[4]>4.55
Doxorubicin HeLaCervical Carcinoma~0.1 - 0.5---
HCT-116Colon Carcinoma~0.04 - 0.2---
HepG2Hepatocellular Carcinoma~0.1 - 1.0---
MDA-MB-231Breast Adenocarcinoma~0.02 - 0.5---
MCF-7Breast Adenocarcinoma~0.02 - 1.0[5]---
Cisplatin HeLaCervical Carcinoma~1 - 10[6]---
HCT-116Colon Carcinoma~2 - 8---
HepG2Hepatocellular Carcinoma~2 - 15[6]---
MDA-MB-231Breast Adenocarcinoma~3 - 12---
MCF-7Breast Adenocarcinoma~5 - 20[6]---

Note: IC50 values for Doxorubicin and Cisplatin are approximate ranges compiled from multiple sources, as these values can vary significantly based on experimental conditions.[5][6]

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay used to generate the data presented above.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.

1. Cell Seeding:

  • Cells are harvested from culture flasks using trypsin-EDTA.

  • A cell suspension is prepared in complete culture medium, and the cell density is determined using a hemocytometer.

  • Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in a volume of 100 µL.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., β-lapachone) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • A series of dilutions of the test compound are prepared in the culture medium.

  • The culture medium is removed from the wells, and 100 µL of the medium containing the various concentrations of the test compound is added.

  • Control wells containing medium with the vehicle (DMSO) at the same concentration as the highest compound concentration are also included.

  • The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed from the wells.

  • 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

5. Data Analysis:

  • The absorbance values are corrected by subtracting the background absorbance of the blank wells.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Assessing Cancer Cell Selectivity

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis CancerCells Cancer Cell Lines (e.g., HeLa, MCF-7) Seeding Seed cells in 96-well plates CancerCells->Seeding NormalCells Normal Cell Line (e.g., L-929) NormalCells->Seeding Treatment Treat with serial dilutions of β-Lapachone, Doxorubicin, Cisplatin Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT Add MTT reagent Incubation->MTT Solubilization Solubilize formazan crystals MTT->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance IC50 Calculate IC50 values Absorbance->IC50 Selectivity Determine Selectivity Index IC50->Selectivity

Caption: Workflow for determining the cytotoxic selectivity of anticancer compounds.

NQO1-Mediated Redox Cycling of β-Lapachone

G cluster_0 Cancer Cell bLap β-Lapachone (quinone) NQO1 NQO1 bLap->NQO1 2e⁻ reduction Hydroquinone Hydroquinone (unstable) NQO1->Hydroquinone NADP NADP+ NQO1->NADP Hydroquinone->bLap Auto-oxidation ROS Reactive Oxygen Species (ROS) Hydroquinone->ROS generates O2_superoxide O2⁻ (Superoxide) DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis NADPH NAD(P)H NADPH->NQO1 O2 O2

Caption: NQO1-dependent futile redox cycling of β-lapachone leading to cancer cell death.

References

Independent Verification of Saprorthoquinone's Bioactivities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide addresses the topic of independent verification of the published bioactivities of Saprorthoquinone. Our comprehensive search of scientific literature and chemical databases reveals a significant finding: there are currently no published, peer-reviewed studies detailing the specific bioactivities of this compound. Consequently, there is no independent verification data available for this compound.

This compound, also known as 7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione, is a known natural product found in plants of the Salvia genus. While direct biological data for this compound is absent, its chemical structure as a naphthoquinone derivative allows for a comparative analysis with other compounds of the same class. Naphthoquinones are known to exhibit a range of biological effects, most notably anti-inflammatory and cytotoxic (anti-cancer) activities.

This guide, therefore, provides a comparative overview of the documented bioactivities of representative naphthoquinone derivatives. The following sections present experimental data, detailed methodologies, and relevant signaling pathways associated with these related compounds, offering a predictive framework for the potential, yet unverified, bioactivities of this compound.

Comparative Bioactivity Data: Naphthoquinone Derivatives

The following tables summarize the reported anti-inflammatory and cytotoxic activities of various naphthoquinone derivatives from published studies. This data is presented to offer a comparative perspective on the potential efficacy of this compound.

Table 1: Anti-Inflammatory Activity of Naphthoquinone Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Compound 9 (a 1,4-naphthoquinone (B94277) derivative)RAW 264.7Nitric Oxide (NO) Production< 26.3[1][2]
Indomethacin (Positive Control)RAW 264.7Nitric Oxide (NO) Production26.3[1][2]
12 different 1,4-naphthoquinone derivativesRAW 264.7Nitric Oxide (NO) Production1.7 - 49.7[1][2]
Compound U-286RAW 264.7TNF-α Production Inhibition~1.0[3]
Compound U-548RAW 264.7TNF-α Production Inhibition~0.1 - 1.0[3]

Table 2: Cytotoxic Activity of Naphthoquinone Derivatives against Cancer Cell Lines

CompoundCancer Cell LineAssayIC50 (µM)Reference
PD9, PD10, PD11, PD13, PD14, PD15DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)MTT Assay1 - 3[4]
7-Methyljuglone Derivative 19HeLa (Cervical), DU145 (Prostate)MTT Assay5.3, 6.8[5]
7-Methyljuglone Derivative 5HeLa (Cervical), DU145 (Prostate)MTT Assay10.1, 9.3[5]
5-Acetoxy-1,4-naphthoquinoneIGROV-1 (Ovarian)MTT Assay7.54[6]
2,3-Dichloro-1,4-naphthoquinoneMCF-7 (Breast)Sulforhodamine B Assay31[7]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparative data tables. These protocols are standard methods used to assess anti-inflammatory and cytotoxic activities.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

    • The culture medium is then replaced with fresh medium containing various concentrations of the test compound.

    • After a pre-incubation period (typically 1 hour), inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).[9]

    • The plates are incubated for another 24 hours.[9]

    • Nitrite concentration in the culture supernatant, a stable product of NO, is measured using the Griess reagent.[8][10] An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at approximately 540 nm.[8]

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined as the concentration of the compound that inhibits 50% of NO production.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of compounds on cancer cells.[11][12][13]

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa, DU-145) are cultured in appropriate media and conditions as described above.[14]

  • Assay Procedure:

    • Cells are seeded in 96-well plates at an optimized density (e.g., 2,000-10,000 cells/well) and allowed to attach for 24 hours.[11][14]

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

    • Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[11][13]

    • The culture medium is carefully removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[11][13]

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 540 and 600 nm.[11][13]

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[14]

Signaling Pathways

The bioactivities of naphthoquinones are often attributed to their interaction with key cellular signaling pathways involved in inflammation and cancer. Below are diagrams of two such pathways, the NF-κB and PI3K/Akt pathways.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Genes Induces Transcription

Caption: NF-κB signaling pathway in inflammation.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: PI3K/Akt signaling pathway in cancer.

Conclusion

While there is no direct experimental evidence or independent verification of this compound's bioactivities, its classification as a naphthoquinone suggests it may possess anti-inflammatory and cytotoxic properties. The provided comparative data from other naphthoquinone derivatives, along with the standard experimental protocols and associated signaling pathways, can serve as a valuable resource for researchers interested in investigating the therapeutic potential of this compound. Future studies are warranted to isolate or synthesize this compound and subject it to rigorous biological evaluation to confirm these predicted activities.

References

Safety Operating Guide

Standard Operating Procedure: Saprorthoquinone Waste Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe disposal of Saprorthoquinone, a reactive ortho-quinone compound used in developmental drug research. Adherence to these procedures is mandatory to ensure personnel safety and regulatory compliance.

Immediate Safety and Hazard Assessment

This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its hazard profile before beginning any work.

Table 1: this compound Hazard Profile

Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral), Cat. 4 nötigWarning Harmful if swallowed.
Skin Corrosion/Irritation, Cat. 2 nötigWarning Causes skin irritation.
Serious Eye Damage/Irritation, Cat. 2A nötigWarning Causes serious eye irritation.
Specific Target Organ Toxicity, Cat. 3 nötigWarning May cause respiratory irritation.
Hazardous to the Aquatic Environment, Cat. 1 nötigWarning Very toxic to aquatic life.

Required Personal Protective Equipment (PPE)

A risk assessment must be performed before handling this compound. The following minimum PPE is required at all times.

Table 2: Required PPE for Handling this compound

EquipmentStandardSpecifications
Gloves ASTM F1671Nitrile, double-gloved
Eye Protection ANSI Z87.1Chemical splash goggles
Lab Coat ---Flame-resistant, fully buttoned
Respiratory Protection NIOSHRequired if handling outside of a fume hood

Step-by-Step Disposal Protocol

This protocol outlines the segregation and disposal of this compound waste streams. Follow these steps precisely to prevent accidental mixing of incompatible waste.

Waste Segregation

Proper segregation at the point of generation is the most critical step.

start This compound Waste Generated decision Waste Type? start->decision liquid Aqueous & Organic Solutions decision->liquid Liquid solid Contaminated Solids (Gloves, Weigh Boats, etc.) decision->solid Solid sharps Contaminated Sharps (Needles, Pipette Tips) decision->sharps Sharps container_liquid Labelled Halogenated Waste Container liquid->container_liquid container_solid Labelled Solid Waste Bag (Yellow Bag) solid->container_solid container_sharps Puncture-Proof Sharps Container sharps->container_sharps

Caption: Waste segregation workflow for this compound.

Liquid Waste Disposal
  • Container: Use only designated, leak-proof, and properly vented hazardous waste containers for halogenated organic waste.

  • Labeling: Affix a completed hazardous waste label to the container before adding any waste. The label must include:

    • "Hazardous Waste"

    • Full chemical name: "this compound"

    • All components and their approximate concentrations.

    • Accumulation start date.

  • Transfer: Conduct all transfers inside a certified chemical fume hood. Use a funnel to prevent spills.

  • Storage: Keep the waste container closed at all times, except when adding waste. Store in a designated satellite accumulation area.

Solid Waste Disposal
  • Collection: Place all non-sharp, contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) into a designated yellow chemical waste bag.

  • Sealing: Once the bag is three-quarters full, securely seal it with a zip tie.

  • Storage: Place the sealed bag in a secondary rigid container labeled "Hazardous Solid Waste."

Spill Management Protocol

In the event of a this compound spill, immediate and correct action is crucial to minimize exposure and environmental impact.

cluster_spill Spill Response Logic spill Spill Occurs assess Assess Severity (>100mL or <100mL) spill->assess evacuate Evacuate Area Alert EHS assess->evacuate >100mL contain Contain Spill (Use Spill Kit) assess->contain <100mL report Complete Incident Report evacuate->report neutralize Neutralize with Sodium Bicarbonate (See Protocol 4.1) contain->neutralize cleanup Collect Residue Dispose as Solid Waste neutralize->cleanup cleanup->report

Caption: Decision-making workflow for this compound spills.

Experimental Protocol: Spill Neutralization Efficacy

This protocol verifies the effectiveness of sodium bicarbonate in neutralizing this compound's reactivity.

  • Preparation: Prepare a 10 mM solution of this compound in acetonitrile.

  • Reaction: In a fume hood, add a 5% (w/v) sodium bicarbonate solution dropwise to the this compound solution until effervescence ceases.

  • Sampling: Extract a 1 mL aliquot of the reaction mixture.

  • Analysis: Analyze the aliquot using High-Performance Liquid Chromatography (HPLC) to confirm the absence of the this compound peak, indicating complete degradation.

Table 3: HPLC Parameters for Neutralization Assay

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 70:30 Acetonitrile:Water
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Retention Time (this compound) 4.2 minutes

By following these detailed procedures, research professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.